2-Cyclopropyl-6-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKVXNVZPBESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyclopropyl-6-methylphenol molecular structure and weight
[1]
Executive Summary
This compound (CAS: 499236-68-9) represents a specialized class of sterically hindered phenols .[1] Unlike its symmetrical analog propofol (2,6-diisopropylphenol), this compound introduces asymmetry through a unique ortho-cyclopropyl / ortho-methyl substitution pattern.[1]
This structural motif is critical in modern drug and agrochemical design for two reasons:
-
Metabolic Resilience: The cyclopropyl group resists oxidative metabolism (specifically CYP450 hydroxylation) far better than isopropyl or ethyl groups [1].[1]
-
Conformational Locking: The rigid geometry of the cyclopropyl ring (bond angles ~60°) creates a distinct "steric wall" that modulates the reactivity of the phenolic hydroxyl group, enhancing stability against unwanted etherification or oxidation in complex biological environments.[1]
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a benzene core trisubstituted at the 1, 2, and 6 positions.[1]
-
Position 1 (Hydroxyl): The chemical "warhead," acting as a hydrogen bond donor.[1]
-
Position 2 (Cyclopropyl): Provides high electron density (Walsh orbitals) and significant steric bulk without the rotational freedom of an isopropyl group.[1]
-
Position 6 (Methyl): Provides a secondary steric block and mild electron-donating induction (+I effect).[1]
Key Physicochemical Data
Data synthesized from computed and experimental sources.[1]
| Property | Value | biological/Synthetic Implication |
| Molecular Formula | -- | |
| Molecular Weight | 148.20 g/mol | Fragment-based drug discovery compliant (Rule of 3).[1] |
| LogP (Predicted) | 2.8 - 3.1 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) and plant cuticles effectively.[1] |
| pKa (Predicted) | ~10.5 | Less acidic than unsubstituted phenol (~10.[1]0) due to electron-donating alkyl groups.[1][2] |
| Boiling Point | 186.6 ± 9.0 °C | Volatile; requires careful handling during rotary evaporation.[1] |
| Density | 1.121 g/cm³ | Slightly denser than water; separates as the bottom layer in aqueous extractions.[1] |
| H-Bond Donors | 1 | Critical for receptor binding (e.g., GABA_A or auxin receptors).[1] |
Synthetic Pathways: The "Ring-Preservation" Challenge
Critical Warning: Traditional Friedel-Crafts alkylation of o-cresol with cyclopropyl halides often fails due to the cyclopropylcarbinyl rearrangement , leading to ring opening (formation of butenyl chains).[1]
Therefore, this guide recommends Transition-Metal Catalyzed Cross-Coupling as the Gold Standard protocol.[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (High Fidelity)
This method couples an aryl halide with a cyclopropylboronic acid.[1] It preserves the strained cyclopropane ring.[1]
Reaction Scheme: 2-Bromo-6-methylphenol + Cyclopropylboronic acid → [Pd Catalyst] → this compound[1]
Step-by-Step Methodology
-
Starting Material: Begin with 2-bromo-6-methylphenol .[1]
-
Protection (Recommended): Convert the phenol to a benzyl ether or methoxymethyl (MOM) ether to prevent catalyst poisoning by the free hydroxyl group.[1]
-
Reagents: MOM-Cl, DIPEA, DCM.[1]
-
-
The Coupling:
-
Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the MOM group and reveal the target phenol.[1]
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesis, highlighting why the Suzuki route is preferred over Friedel-Crafts.
Caption: Synthetic decision tree contrasting the high-risk Friedel-Crafts route with the high-fidelity Suzuki-Miyaura coupling protocol.
Applications & Mechanism of Action
Agrochemicals (Herbicides)
The primary industrial use of this compound is as an intermediate for HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase inhibitors).[1]
-
Mechanism: The phenol is etherified (O-alkylation) to link with heterocyclic scaffolds (e.g., isoxazoles or pyrazoles).[1]
-
Function: The ortho-cyclopropyl group provides steric bulk that fits into the hydrophobic pocket of the plant enzyme, blocking plastoquinone biosynthesis and causing bleaching in weeds [2].[1]
Pharmaceutical Research (Bioisosteres)
In drug development, this compound serves as a bioisostere for propofol derivatives or other phenolic ligands.[1]
-
GABA-A Modulation: Like propofol, ortho-alkylated phenols modulate the GABA-A receptor.[1] The cyclopropyl group alters the lipophilicity profile (
) and metabolic half-life compared to isopropyl groups.[1] -
Antimicrobial Agents: The lipophilic nature allows the molecule to penetrate bacterial cell membranes, disrupting the proton motive force (PMF) [3].[1]
Safety & Handling Protocols
Hazard Class: Irritant / Toxic if Swallowed.[1] Signal Word: WARNING.
-
Oxidation Sensitivity: While hindered, the phenol can still oxidize to the quinone form (turning pink/brown) upon prolonged exposure to air.[1] Store under Argon at 2–8°C.
-
Skin Absorption: Phenols are rapidly absorbed through the skin and can cause chemical burns and systemic toxicity.[1]
-
Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers (due to potential bromide traces from synthesis) or general organic waste.[1]
References
-
Kirchmair, J., et al. (2015).[1] "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery.[1] Link[1]
-
Beaudegnies, R., et al. (2009).[1] "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry. Link
-
PubChem. (2024).[1][3][4] "Compound Summary: this compound (CID 22939951)."[1][4] National Library of Medicine.[1][3] Link
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1][2] Journal of Medicinal Chemistry. Link[1]
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An In-Depth Technical Guide to the Antimicrobial and Antifungal Potential of 2-Cyclopropyl-6-methylphenol
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Substituted phenols have long been recognized for their broad-spectrum antimicrobial properties. This technical guide provides a comprehensive analysis of 2-Cyclopropyl-6-methylphenol, a unique phenolic compound, as a potential antimicrobial and antifungal agent. While direct studies on its bioactivity are nascent, this document synthesizes the well-established principles of phenolic antimicrobials to build a strong hypothesis for its efficacy. We present a prospective analysis, detailing the critical experimental workflows for the systematic evaluation of its antimicrobial potential, from initial screening to preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: Unveiling a Candidate Molecule
This compound is a substituted phenol characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position of the phenolic ring. Currently, its primary documented use is as a specialized building block in the synthesis of more complex, biologically active molecules, particularly within the agrochemical sector.[1] However, its structural similarity to well-known phenolic antimicrobials, such as thymol and carvacrol, suggests a latent potential for antimicrobial and antifungal activity.
The core of this potential lies in the phenolic hydroxyl group and the lipophilic nature of the alkyl and cyclopropyl substituents. The hydroxyl group is a key player in the antimicrobial action of phenols, while the substituents can modulate the compound's lipophilicity, which is crucial for its interaction with microbial cell membranes.[2][3] This guide will dissect the structural attributes of this compound to postulate its antimicrobial capabilities and provide a rigorous framework for its experimental validation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 499236-68-9 | [4][5][6] |
| Molecular Formula | C₁₀H₁₂O | [4][5][6] |
| Molecular Weight | 148.20 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid or semi-solid | [4][5] |
| Boiling Point (Predicted) | 186.6 ± 9.0 °C | [1][5] |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | [1][5] |
| pKa (Predicted) | 10.52 ± 0.35 | [5] |
| LogP (Predicted) | 2.578 - 2.8 | [1][6] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4][5][7] |
The Scientific Rationale: A Hypothesis for Antimicrobial Action
The antimicrobial efficacy of phenolic compounds is a well-established principle in medicinal chemistry.[2][8][9] The proposed antimicrobial and antifungal activity of this compound is predicated on the known mechanisms of this chemical class.
The Central Role of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group is the cornerstone of the antimicrobial activity of phenols. It can donate a proton, leading to the acidification of the microbial cytoplasm and the disruption of cellular homeostasis.[8][9] Furthermore, the hydroxyl group can form hydrogen bonds with microbial proteins, leading to their denaturation and the inhibition of essential enzymes.[2]
Lipophilicity and Membrane Interaction: A Structure-Activity Relationship
The antimicrobial potency of phenolic compounds is significantly influenced by their lipophilicity, which dictates their ability to partition into and disrupt microbial cell membranes.[2][3][10] The alkyl and cyclopropyl substituents on the phenolic ring of this compound are expected to enhance its lipophilic character.
Structure-Activity Relationship Hypothesis:
-
The cyclopropyl group , with its unique electronic properties and steric bulk, may influence the compound's interaction with the lipid bilayer of microbial membranes in a distinct manner compared to linear or branched alkyl groups found in other antimicrobial phenols.
-
The methyl group at the 6-position, ortho to the hydroxyl group, can also modulate the compound's lipophilicity and steric profile, potentially enhancing its antimicrobial efficacy.[11]
-
The overall lipophilicity of this compound, as suggested by its predicted LogP value, is within a range that is often associated with significant antimicrobial activity.[11]
Postulated Mechanisms of Action
Based on the extensive literature on phenolic antimicrobials, we can hypothesize several primary mechanisms of action for this compound against both bacteria and fungi:
-
Disruption of Cell Membrane Integrity: The compound is likely to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[2][3] This can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[2][9]
-
Inhibition of Essential Enzymes: The phenolic hydroxyl group can interact with microbial enzymes, including those involved in energy production (e.g., ATP synthase) and cell wall synthesis, leading to their inactivation.[2][8][12]
-
Protein Denaturation: The compound may cause the denaturation of both membrane-bound and cytoplasmic proteins, disrupting cellular functions.[8]
-
Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), leading to damage of DNA, proteins, and lipids.[2][13]
A Roadmap for Discovery: Experimental Workflows
To empirically validate the hypothesized antimicrobial and antifungal potential of this compound, a systematic and rigorous experimental approach is required. The following sections detail the essential workflows, from initial screening to preliminary mechanistic studies.
Workflow for In Vitro Antimicrobial and Antifungal Susceptibility Testing
The initial step is to determine the compound's inhibitory activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of this activity.
Caption: Workflow for in vitro antimicrobial and antifungal susceptibility testing.
3.1.1. Detailed Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.[16] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[5] For fungi, the endpoint for azoles is often a ≥50% reduction in growth compared to the control.[17]
3.1.2. Detailed Protocol: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1][18][19]
Materials:
-
Mueller-Hinton agar (MHA) plates (or other appropriate agar for fungi)[18]
-
Sterile paper disks
-
This compound solution
-
Microbial cultures
-
Sterile cotton swabs
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]
-
Plate Inoculation:
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates inverted at the appropriate temperature and duration.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter using calipers.[5][18] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Workflow for Investigating the Mechanism of Action
Once antimicrobial activity is confirmed, the next crucial step is to elucidate the mechanism of action. Based on the hypothesized mechanisms for phenolic compounds, the following workflow can be employed.
Caption: Workflow for investigating the mechanism of action of this compound.
3.2.1. Detailed Protocol: Bacterial Membrane Permeability Assay
This assay assesses the compound's ability to disrupt the bacterial cell membrane using fluorescent probes.[22][23]
Materials:
-
Bacterial suspension (mid-log phase)
-
This compound
-
Fluorescent probes (e.g., Propidium Iodide - PI, for compromised membranes; SYTOX Green)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
HEPES buffer (5 mM, pH 7.2)[22]
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation and wash with HEPES buffer. Resuspend the cells in HEPES buffer to a standardized optical density.
-
Assay Setup: In a 96-well plate, mix the bacterial suspension, the fluorescent probe (at its working concentration), and various concentrations of this compound (typically below and above the MIC).[22] Include a negative control (no compound) and a positive control (a known membrane-disrupting agent).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: An increase in fluorescence intensity over time in the presence of the compound indicates that the membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.
Synthesis and Future Directions
Synthesis of this compound
The synthesis of this compound and other long-chain alkylphenols is typically achieved through the alkylation of a phenol with an alkene.[24] Other reported methods include the reduction of a 2-acylphenol in the presence of a metallic catalyst.[6] The availability of scalable synthetic routes is a critical consideration for the future development of this compound.
Considerations for Drug Development and Future Research
While the hypothesized antimicrobial potential of this compound is promising, several factors must be considered for its potential translation into a therapeutic agent:
-
Toxicity and Selectivity: In vitro cytotoxicity assays against mammalian cell lines are essential to determine the compound's therapeutic index.
-
Spectrum of Activity: A broader panel of microorganisms, including multidrug-resistant strains and clinically relevant fungal species, should be tested.
-
In Vivo Efficacy: Successful in vitro results must be followed by in vivo studies in appropriate animal models of infection.
-
Formulation and Delivery: The compound's solubility and stability will influence the development of suitable formulations for therapeutic delivery.
Conclusion
This compound represents a compelling, yet underexplored, candidate for antimicrobial drug discovery. Its structural analogy to established phenolic antimicrobials provides a strong scientific basis for its potential efficacy. The experimental workflows detailed in this guide offer a robust framework for the systematic evaluation of its antimicrobial and antifungal properties and the elucidation of its mechanism of action. Further research into this and similar novel phenolic structures is warranted in the ongoing search for new weapons against infectious diseases.
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The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. MDPI. Available at: [Link]
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Natural phenolic compounds: A potential antifungal agent. ResearchGate. Available at: [Link]
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Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI. Available at: [Link]
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Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. Available at: [Link]
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Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. PMC. Available at: [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. PMC. Available at: [Link]
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Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. Available at: [Link]
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Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PMC. Available at: [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. Available at: [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Available at: [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]
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Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. MDPI. Available at: [Link]
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Inhibition of enzymatic cellulolysis by phenolic compounds. ResearchGate. Available at: [Link]
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Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. Available at: [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]
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How to assess bacterial permeability?. ResearchGate. Available at: [Link]
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Catalytic synthesis of long chain alkylphenol by Fe2O3·SO4 2-. ResearchGate. Available at: [Link]
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Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure−Activity Relationship Study. ACS Publications. Available at: [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]
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Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Semantic Scholar. Available at: [Link]
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THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]
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A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
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Susceptibility Testing. MSD Manual Professional Edition. Available at: [Link]
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Bacterial Outer Membrane Permeability Increase Underlies the Bactericidal Effect of Fatty Acids From Hermetia illucens (Black Soldier Fly) Larvae Fat Against Hypermucoviscous Isolates of Klebsiella pneumoniae. Frontiers. Available at: [Link]
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Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Precision Functionalization of 2-Cyclopropyl-6-methylphenol: An EAS Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselectivity, Cyclopropyl Ring Preservation, and Synthetic Protocols
Executive Summary: The Structural Mandate
2-Cyclopropyl-6-methylphenol represents a unique scaffold in medicinal chemistry, often utilized as a bioisostere for Propofol (2,6-diisopropylphenol) or thymol derivatives to modulate metabolic stability and lipophilicity. Unlike simple alkyl-substituted phenols, this molecule presents a distinct synthetic challenge: the cyclopropyl moiety .
While the phenol ring is highly activated toward Electrophilic Aromatic Substitution (EAS), the cyclopropyl group acts as a "Trojan Horse." It is an excellent electron donor via sigma-conjugation (Walsh orbitals), stabilizing the transition state, but it is thermodynamically prone to acid-catalyzed ring opening (homo-benzylic rearrangement).
This guide provides a validated roadmap for functionalizing this scaffold at the C4 position without compromising the cyclopropyl integrity.
Mechanistic Topology & Regioselectivity
To design successful EAS protocols, one must map the electronic vectors competing on the ring.
Electronic Vectors
-
1-OH (Hydroxyl): Strong activator (+M effect). Directs Ortho/Para .
-
2-Cyclopropyl: Moderate activator (Hyperconjugation/
-donation). Directs Ortho/Para . -
6-Methyl: Weak activator (+I effect). Directs Ortho/Para .
The "Winning" Locus: Carbon-4
Positions 2 and 6 are sterically and covalently blocked. The competition is between C3, C4, and C5.
-
C4 (Para to OH): The hydroxyl group is the dominant activator. Its resonance contribution (
stabilization) overwhelmingly favors attack at C4. C4 is also meta to the steric bulk of the ortho-substituents, making it the most accessible site. -
C3/C5 (Meta to OH): These positions are electronically deactivated relative to C4 by the OH group. Furthermore, they are sterically crowded by the adjacent cyclopropyl or methyl groups (buttressing effect).
Visualization: Reactivity Landscape
Figure 1: Electronic and steric drivers directing substitution to C4 while highlighting the risk of acid-catalyzed ring degradation.
The Cyclopropyl Stability Protocol
The Walsh orbitals of the cyclopropyl group possess significant p-character, making them susceptible to electrophilic attack. In the presence of strong Brønsted acids (e.g.,
The Golden Rule: Avoid generation of free supersaturated protons or uncoordinated strong Lewis acids.
| Parameter | "Safe" Zone | "Danger" Zone |
| Acidity (pKa) | pKa > 0 (Acetic acid, dilute HCl) | pKa < -2 (Conc. H2SO4, TfOH) |
| Lewis Acid | ||
| Temperature | < 0°C for nitration; < 25°C for halogenation | > 50°C (Promotes rearrangement) |
Validated Experimental Protocols
Protocol A: C4-Bromination (Halogenation)
Target Product: 4-Bromo-2-cyclopropyl-6-methylphenol
Rationale: Elemental bromine (
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of this compound in Acetonitrile (MeCN) or DMF (0.5 M concentration).
-
Addition: Cool the solution to 0°C.
-
Reagent: Add 1.05 eq of NBS portion-wise over 30 minutes. Note: Keep dark to prevent radical side reactions.
-
Quench: Monitor by TLC/HPLC. Upon completion (~1-2 hours), quench with 10% aqueous Sodium Thiosulfate.
-
Workup: Extract with Ethyl Acetate. The lack of strong acid catalyst preserves the cyclopropyl ring.
Protocol B: C4-Nitration (Nitration)
Target Product: 2-Cyclopropyl-6-methyl-4-nitrophenol
Rationale: Standard mixed acid (
Step-by-Step:
-
Reagent Gen: In a separate flask, add 1.1 eq of fuming
dropwise to 5.0 eq of Acetic Anhydride at 0°C. Stir for 15 mins to form Acetyl Nitrate ( ). -
Substrate: Dissolve this compound in Acetic Anhydride (0.2 M). Cool to -10°C.
-
Reaction: Cannulate the Acetyl Nitrate solution into the substrate solution slowly, maintaining internal temp < 0°C.
-
Quench: Pour mixture onto crushed ice/water. The product typically precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water. Avoid column chromatography on acidic silica if possible (or neutralize silica with 1%
).
Protocol C: C4-Formylation (Vilsmeier-Haack)
Target Product: 4-Hydroxy-3-cyclopropyl-5-methylbenzaldehyde
Rationale: While Vilsmeier reagents (
Step-by-Step:
-
Vilsmeier Reagent: Add 1.2 eq
to 2.0 eq DMF at 0°C. Stir 30 mins. -
Addition: Add substrate in DMF dropwise at 0°C.
-
Heating: Warm to 60°C for 2 hours. (Monitor strictly; do not overheat).
-
Hydrolysis (Critical): Pour reaction mixture into Sodium Acetate buffered ice water (pH ~5). Do not use strong acid for hydrolysis.
-
Result: The buffer prevents the pH from dropping low enough to trigger ring opening during the workup.
Troubleshooting & Impurities
Diagram: Reaction Decision Tree
Figure 2: Strategic selection of reagents to mitigate cyclopropyl ring opening.
Common Impurities
-
The "Open" Chain: 2-(1-propenyl)-6-methylphenol. Identified by alkene signals in proton NMR (5.0-6.0 ppm). Caused by acid-catalyzed rearrangement.
-
The "Ipso" Product: Replacement of the cyclopropyl group by the electrophile (e.g., nitro-de-alkylation). Occurs with very strong electrophiles (
) if the C4 position is sterically blocked or if temperature is too high.
References
-
Smolecule. (2023). This compound: Structure and Reactivity Profile. Retrieved from
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions and Substituent Effects. Retrieved from
-
Ayub, R., et al. (2017).[1] Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal. Retrieved from
-
Cermola, F., et al. (2005). Ring-opening reactions of cyclopropanes: Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research. Retrieved from
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from
Sources
An In-depth Technical Guide to the Steric Hindrance Effects in 2-Cyclopropyl-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Cyclopropyl-6-methylphenol is a fascinating molecule where the spatial arrangement of its ortho substituents—a bulky cyclopropyl group and a methyl group—creates a sterically hindered environment around the phenolic hydroxyl group. This guide delves into the profound implications of this steric hindrance, moving beyond simple definition to explore its quantifiable effects on the molecule's structure, spectroscopic properties, and chemical reactivity. We will elucidate how these fundamental characteristics translate into significant consequences for drug development, particularly influencing drug-receptor interactions, metabolic stability, and antioxidant activity. This document serves as a technical resource, providing not only theoretical explanations grounded in authoritative sources but also practical, field-proven experimental and computational protocols for assessing these steric effects in a laboratory setting.
Introduction: The Architecture of Hindrance
Substituted phenols are foundational scaffolds in chemistry, with their physicochemical properties being highly tunable by the nature and position of ring substituents.[1] In this compound, the positions ortho to the hydroxyl group are occupied by two distinct alkyl groups: a methyl group and a cyclopropyl group. While the methyl group provides a degree of steric bulk, the cyclopropyl moiety is particularly significant. Its three-membered ring structure is rigid and possesses unique electronic properties due to significant angle strain and enhanced π-character in its C-C bonds.[1][2]
The confluence of these two groups in close proximity to the phenolic -OH group creates a sterically crowded local environment. This "steric hindrance" is not merely a structural curiosity; it is a critical determinant of the molecule's behavior, fundamentally restricting the accessibility of the hydroxyl group and influencing the orientation of its lone pairs of electrons.[3] This guide will dissect the cascading effects of this structural constraint.
Structural and Spectroscopic Manifestations of Steric Hindrance
The steric clash between the ortho substituents and the hydroxyl group forces subtle but measurable changes in the molecule's geometry and, consequently, its spectroscopic signature.
Impact on Molecular Geometry and Acidity
In sterically crowded phenols, steric strain can lead to slight out-of-plane twisting of the substituents to minimize repulsive interactions.[4] This can affect the resonance between the hydroxyl group's oxygen lone pairs and the aromatic π-system. While X-ray crystallography data for this specific molecule is not widely published, computational methods like Density Functional Theory (DFT) can predict these structural parameters.[1] The steric hindrance also influences the acidity (pKa) of the phenolic proton. The bulky groups can disrupt the solvation of the resulting phenoxide ion, which can impact its stability and thus the ease of deprotonation.
| Property | Unhindered Phenol (Phenol) | Hindered Phenol (2,6-di-tert-butylphenol) | This compound | Rationale for Change |
| pKa (Predicted) | ~10.0 | ~12.2 | ~10.52[5] | The moderate steric bulk slightly destabilizes the phenoxide ion compared to phenol but is less pronounced than with two t-butyl groups, resulting in a minor increase in pKa. |
| O-H Bond Angle | ~109° | >109° | Predicted to be slightly >109° | Repulsive forces from ortho groups push the C-O-H bond angle to widen slightly to alleviate strain. |
| C-O Bond Length | ~1.36 Å | Slightly longer | Predicted to be slightly longer | Steric hindrance can weaken the resonance contribution that gives the C-O bond partial double-bond character, leading to elongation. |
Table 1: Comparison of Physicochemical Properties. Data for unhindered and heavily hindered phenols are provided for context against the predicted values for this compound.
Spectroscopic Signatures
The steric environment leaves a distinct footprint on the molecule's NMR and IR spectra.
-
¹H NMR Spectroscopy : The chemical shift of the phenolic -OH proton is sensitive to its environment. In sterically hindered phenols, this proton is less available for intermolecular hydrogen bonding, which can cause its signal to appear as a sharper singlet and at a different chemical shift compared to unhindered phenols.[6][7] The aromatic protons will also show distinct shifts and coupling patterns due to the specific electronic contributions of the cyclopropyl and methyl groups.[8]
-
IR Spectroscopy : The O-H stretching frequency in the infrared spectrum is a classic indicator of hydrogen bonding. For hindered phenols, the absorption band corresponding to the O-H stretch is often observed at a higher frequency (closer to that of a "free" hydroxyl group, ~3600 cm⁻¹) and is sharper, reflecting the reduced capacity for intermolecular hydrogen bonding.[6][7]
Consequences for Chemical Reactivity
Steric hindrance is a powerful tool for controlling selectivity in chemical reactions by physically blocking the approach of reagents to a reactive site.[3]
-
Reactions at the Hydroxyl Group : O-alkylation or O-acylation reactions are significantly impeded. The bulky ortho groups act as guards, making it difficult for electrophiles to access the oxygen atom. This reduced reactivity can be advantageous in complex syntheses where selective protection of other functional groups is required.
-
Electrophilic Aromatic Substitution : The hydroxyl group is a strong ortho-, para-director. However, the steric bulk at both ortho positions (2 and 6) effectively blocks electrophilic attack at these sites.[9] Consequently, electrophilic substitution reactions, such as nitration or bromination, are strongly directed to the para-position (position 4), leading to high regioselectivity.[1]
Implications in Drug Discovery and Development
The unique structural and reactive profile of this compound and similar hindered phenols makes them valuable scaffolds in medicinal chemistry.
Modulating Drug-Receptor Interactions
The three-dimensional shape of a drug is paramount for its binding affinity and selectivity to a biological target.[10] The rigid and defined conformation imposed by the cyclopropyl and methyl groups can lock the molecule into a specific orientation that is favorable for fitting into a receptor's binding pocket.[1] This conformational constraint can reduce the entropic penalty of binding, potentially leading to higher potency.[2] Furthermore, the steric bulk can prevent the molecule from binding to off-target receptors, thereby improving its selectivity and reducing potential side effects.[11][12]
Enhancing Metabolic Stability
The cyclopropyl group is a well-known motif used in drug design to enhance metabolic stability.[2][13] It can block sites on the molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The steric hindrance around the phenolic -OH also protects it from common metabolic transformations like glucuronidation or sulfation, potentially increasing the drug's half-life and bioavailability.
Harnessing Antioxidant Activity
Hindered phenols are renowned for their role as primary antioxidants.[14][15] They function by scavenging harmful free radicals, a process that involves donating the hydrogen atom from the hydroxyl group. The resulting phenoxyl radical is stabilized by two mechanisms:
-
Resonance Delocalization : The unpaired electron is delocalized over the aromatic ring.
-
Steric Shielding : The bulky ortho substituents physically protect the radical center from reacting further to form undesirable products, thus terminating the radical chain reaction efficiently.[16]
Intriguingly, some sterically hindered phenols exhibit a "chameleonic" ability to switch from being protective antioxidants in healthy cells to pro-oxidant, cytotoxic species in tumor cells, which have high levels of reactive oxygen species (ROS).[17] This dual activity makes them promising candidates for the development of novel anticancer agents.[17]
Experimental & Computational Workflows
Verifying and quantifying the effects of steric hindrance requires a combination of spectroscopic, computational, and functional assays.
Protocol: ¹H NMR Analysis with D₂O Exchange
This protocol confirms the identity of the labile phenolic proton signal.
-
Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum Acquisition : Acquire a standard ¹H NMR spectrum. Identify the potential -OH proton signal, which is typically a singlet in the 4-8 ppm range for phenols.[6]
-
D₂O Addition : Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing : Cap the tube and shake gently for ~30 seconds to facilitate proton-deuteron exchange.
-
Second Spectrum Acquisition : Re-acquire the ¹H NMR spectrum under the same conditions.
-
Analysis : The signal corresponding to the -OH proton will significantly diminish or disappear completely in the second spectrum due to the exchange with deuterium, confirming its assignment.
Protocol: Computational Modeling via Density Functional Theory (DFT)
This workflow provides theoretical insight into the molecule's geometry and electronic properties.
-
Structure Input : Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection : Choose a suitable DFT functional and basis set. A common and reliable combination for organic molecules is B3LYP/6-31G(d,p).[1][18]
-
Geometry Optimization : Perform a full geometry optimization calculation to find the lowest energy conformation of the molecule. This will provide accurate bond lengths and angles, revealing any distortions caused by steric strain.
-
Frequency Calculation : Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculation : Calculate additional properties such as NMR chemical shifts, electrostatic potential maps, and bond dissociation enthalpy (BDE) of the O-H bond to correlate with experimental data and predict reactivity.
Protocol: DPPH Radical Scavenging Assay
This assay quantifies the antioxidant activity by measuring the molecule's ability to neutralize the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol. A known antioxidant like Trolox or BHT should be used as a positive control.[19]
-
-
Assay Procedure :
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound (and control) to the wells. A methanol blank is also required.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) can then be determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[19]
Conclusion
The steric hindrance in this compound is a defining feature that governs its physical, chemical, and ultimately, its biological properties. The ortho-cyclopropyl and methyl groups create a constrained environment that shields the hydroxyl group, directs the regioselectivity of aromatic substitutions, and imparts a unique three-dimensional architecture. For scientists in drug discovery, understanding and leveraging these steric effects is crucial. This molecular scaffold offers a pathway to designing compounds with enhanced metabolic stability, improved receptor selectivity, and potent antioxidant capabilities. The interplay of steric and electronic effects in this seemingly simple molecule provides a powerful lesson in rational molecular design, demonstrating how subtle structural modifications can lead to significant and desirable functional outcomes.
References
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ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
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Perelson, A. S., & DeLisi, C. (1995). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 68(5), 1836-1845. Available from [Link]
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Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Galkin, A. A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 6031. Available from [Link]
- LeRosen, A. L., & Carlton, J. K. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society, 76(23), 6062-6063.
-
The Journal of Physical Chemistry Letters. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of formaldehyde with phenols: a computational chemistry study. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
PMC. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
-
PMC. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]
-
IOSR Journal. (2025). Modelling of Parachor of Phenolic Derivatives by Computational Methods. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Steric Features of Drugs. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Molecular structure of m[14]CPP determined by X-ray crystallography.... Retrieved from [Link]
-
ResearchGate. (2003). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
-
Proteopedia. (2022). X-ray crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
YouTube. (2020). Applications of Steric Effect #StericEffect #StericHindrance. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Filo. (2025). Why is the steric effect on acidity opposite in ortho-cresol compared to.... Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). X-Ray Crystallography. Retrieved from [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from [Link]
-
Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]
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Methodological & Application
A Strategic Two-Step Approach to the Synthesis of 2-Cyclopropyl-6-methylphenol from o-Cresol
An Application Note for the Synthesis of 2-Cyclopropyl-6-methylphenol from o-Cresol
Abstract
This compound is a valuable substituted phenol motif that can serve as a key building block in the development of novel pharmaceutical agents and advanced materials. The cyclopropyl group is a well-regarded bioisostere for other functionalities and can impart unique conformational constraints and metabolic stability to molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the readily available bulk chemical, o-cresol. A direct cyclopropanation of the aromatic ring of o-cresol is challenging due to the stability of the aromatic system. Therefore, a robust and efficient two-step synthetic strategy is employed. The first step involves the regioselective introduction of an alkene functionality via an ortho-Claisen rearrangement. The second step accomplishes the conversion of the newly installed allyl group into the target cyclopropyl ring using a directed Simmons-Smith cyclopropanation reaction. This guide offers in-depth mechanistic explanations, step-by-step protocols, and practical insights for researchers in organic synthesis and drug development.
Strategic Overview: From Cresol to Cyclopropane
The synthetic route is designed around two cornerstone reactions of organic chemistry, ensuring high regioselectivity and functional group tolerance.
-
Step 1: Ortho-Allylation via Claisen Rearrangement. To prepare the substrate for cyclopropanation, an allyl group is selectively installed at the ortho position to the hydroxyl group of o-cresol. This is achieved through a sequence of Williamson ether synthesis to form o-cresyl allyl ether, followed by a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement) to yield 2-allyl-6-methylphenol. The ortho-directing nature of this rearrangement is highly reliable for this substrate.
-
Step 2: Directed Simmons-Smith Cyclopropanation. The terminal alkene of 2-allyl-6-methylphenol is then converted to a cyclopropane ring. The Simmons-Smith reaction is ideal for this transformation as it involves a zinc carbenoid that is highly effective for stereospecific cyclopropanation of alkenes.[3] Critically, the proximal hydroxyl group on the aromatic ring acts as a directing group, coordinating to the zinc reagent and accelerating the delivery of the methylene group to the double bond, leading to a clean and efficient reaction.[4]
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 2-Allyl-6-methylphenol
Mechanistic Rationale & Causality
The initial step is the conversion of o-cresol into its corresponding allyl ether. This is a classic Williamson ether synthesis, where the phenolic proton is deprotonated by a mild base (potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic allyl bromide in an SN2 reaction to form o-cresyl allyl ether.
Upon heating, this ether undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. The reaction proceeds through a cyclic, six-membered transition state, resulting in the highly regioselective formation of 2-allyl-6-methylphenol. The reaction is irreversible due to the rearomatization of the phenol ring, which provides a strong thermodynamic driving force.
Experimental Protocol: 2-Allyl-6-methylphenol
Materials and Equipment:
-
o-Cresol (≥99%)
-
Allyl bromide (99%)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-cresol (10.81 g, 100 mmol) and anhydrous acetone (250 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 equiv). Stir the suspension vigorously.
-
Allylation: Add allyl bromide (13.31 g, 110 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-cresol spot has disappeared.
-
Workup (Ether Formation): Cool the reaction to room temperature and filter off the potassium salts. Wash the solid residue with acetone. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude o-cresyl allyl ether.
-
Claisen Rearrangement: Transfer the crude ether to a smaller flask suitable for high-temperature heating. Heat the oil neat (without solvent) under a nitrogen atmosphere to 190-200 °C for 3-4 hours. The rearrangement is typically exothermic.
-
Purification: Cool the resulting dark oil. The product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-allyl-6-methylphenol.
Part 2: Synthesis of this compound
Mechanistic Rationale & Causality
The Simmons-Smith reaction provides a powerful method for converting alkenes into cyclopropanes stereospecifically. The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ. In this protocol, we use the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This system offers excellent reactivity and solubility.
The key to the success of this reaction is the directing effect of the phenolic hydroxyl group. The oxygen atom coordinates to the Lewis acidic zinc center of the carbenoid, positioning it for intramolecular delivery of the methylene group to the adjacent double bond. This proceeds through a highly organized, butterfly-type transition state, which not only accelerates the reaction but also ensures high selectivity.[4][5] This intramolecular assistance avoids the need for protecting the acidic phenol, a significant advantage in terms of step economy.
Caption: Logical flow of the directed cyclopropanation step.
Experimental Protocol: this compound
Materials and Equipment:
-
2-Allyl-6-methylphenol (from Part 1)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂), (≥99%, stabilized with copper)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried, two-neck round-bottom flask
-
Nitrogen or Argon gas inlet
-
Syringes for liquid transfer
Procedure:
-
Inert Atmosphere: Set up an oven-dried 500 mL two-neck flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Reagent Addition: Dissolve 2-allyl-6-methylphenol (7.41 g, 50 mmol) in anhydrous DCM (200 mL) and add it to the flask via cannula or syringe. Cool the solution to 0 °C in an ice bath.
-
Carbenoid Formation: While stirring at 0 °C, slowly add diethylzinc (1.0 M solution in hexanes, 110 mL, 110 mmol, 2.2 equiv) via syringe over 20 minutes.
-
Methylene Source: Following the diethylzinc addition, add diiodomethane (29.47 g, 110 mmol, 2.2 equiv) dropwise via syringe over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL). Vigorous gas evolution (ethane) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a colorless oil or low-melting solid.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Parameter | Step 1: Allylation/Rearrangement | Step 2: Cyclopropanation |
| Starting Material | o-Cresol | 2-Allyl-6-methylphenol |
| Amount (mmol) | 100 | 50 |
| Key Reagents | Allyl Bromide (1.1 eq) | Et₂Zn (2.2 eq), CH₂I₂ (2.2 eq) |
| K₂CO₃ (1.5 eq) | ||
| Solvent | Acetone (etherification) | Dichloromethane (DCM) |
| Reaction Temperature | Reflux, then 190-200 °C | 0 °C to Room Temperature |
| Reaction Time | 12-16 h, then 3-4 h | 12-18 h |
| Expected Yield | 75-85% | 65-80% |
| Product Purity (Post-Column) | >98% | >98% |
Safety & Handling
-
o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl Bromide: Lachrymator, toxic, and flammable. Work exclusively in a well-ventilated fume hood.
-
Diethylzinc: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. All glassware must be scrupulously dried.
-
Diiodomethane: Toxic and volatile. Handle in a fume hood.
-
High Temperatures: The Claisen rearrangement requires high temperatures. Ensure the apparatus is set up securely.
References
- Synthesis of 2,4-Bis(n-octylthiomethyl)-6-methylphenol. ResearchGate. Note: This reference demonstrates a different modification of o-cresol but is included as an example of its synthetic utility. [URL: https://www.researchgate.net/publication/283733076_Synthesis_of_2_4-Bisn-octylthiomethyl-6-methylphenol]
- Synthesis of cyclopropanes. Organic Chemistry Portal. Provides an overview of various cyclopropanation methods. [URL: https://www.organic-chemistry.org/synthesis/cyclopropanes.shtm]
- Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol. Benchchem. Illustrates another C-C bond formation at the ortho position of o-cresol. [URL: https://www.benchchem.com/product/b167550#alkylation-of-phenols-to-produce-2-ethyl-6-methylphenol]
- Stereoselective Cyclopropanation Reactions. Charette, A. B.; Beauchemin, A. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr000003d]
- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. European Patent Office. Background on industrial ortho-alkylation of phenols. [URL: https://patents.google.
- Cyclopropanation of Alkenes. Master Organic Chemistry. General overview of carbene-based cyclopropanation. [URL: https://www.masterorganicchemistry.
- Commonly used methods for cyclopropanation reactions. ResearchGate. Review of modern cyclopropanation techniques and the importance of the cyclopropane motif. [URL: https://www.researchgate.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Zahoor, A. F., et al. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325257/]
- Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Leah4sci. Educational video explaining the mechanisms. [URL: https://www.youtube.
- Cyclopropanation of Alkenes. Chemistry LibreTexts. Educational text on carbene chemistry. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Addition_Reactions_of_Alkenes_and_Alkynes_II/11.03%3A_Reactions_of_Alkenes/11.3.
- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Google Patents. Further details on phenol alkylation. [URL: https://patents.google.
- Synthesis of Cyclopropanes using RZnX (The Simmons-Smith reaction). University of Calgary. Clear mechanistic explanation of the Simmons-Smith reaction. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch14/ch14-2-3-1.html]
- Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.Applied Catalysis A: General. Context on cresol synthesis strategies. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0926860X1300585X]
- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. Charette, A. B., et al. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo981911d]
- The Diels-Alder Reaction. Master Organic Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://www.masterorganicchemistry.com/2017/08/30/the-diels-alder-reaction/]
- Diels–Alder reaction. Wikipedia. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Example of cyclopropanation on a molecule containing a phenol. [URL: https://www.mdpi.com/1420-3049/27/21/7222]
- Simmons-Smith Reaction. The Organic Chemistry Tutor. Video overview of the reaction. [URL: https://www.youtube.
- Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://www.masterorganicchemistry.com/2017/09/08/cyclic-dienes-and-dienophiles-in-the-diels-alder-reaction/]
- Trends in the Diels–Alder reaction in polymer chemistry. Royal Society of Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/py/d1py00863k]
- Catalytic Methods for the Synthesis of Cyclopropanes. Taylor & Francis Group. Review of catalytic approaches to cyclopropane synthesis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781315120523-6/catalytic-methods-synthesis-cyclopropanes-vyacheslav-semenov-yulia-sergeeva-alexander-kucherenko-mikhail-novikov-alexander-ivanov]
Sources
Advanced Protocols for the Friedel-Crafts Alkylation of Phenol Derivatives
Controlling Regioselectivity and Chemoselectivity in Drug Discovery Scaffolds
Executive Summary & Strategic Rationale
The Friedel-Crafts (F-C) alkylation of phenols is a cornerstone transformation in the synthesis of antioxidants, pharmaceutical intermediates (e.g., propofol derivatives, tyrosine kinase inhibitors), and polymerization monomers. However, standard protocols often fail due to two critical mechanistic pitfalls:
-
Chemoselectivity (O- vs. C-Alkylation): Phenols are ambident nucleophiles. Under kinetic control, hard electrophiles often attack the hard oxygen center, yielding ethers (O-alkylation) rather than the desired alkylphenols (C-alkylation).
-
Catalyst Deactivation: The Lewis basic oxygen of phenol coordinates strongly with traditional Lewis acids (e.g.,
, ), requiring stoichiometric catalyst loading and generating hazardous waste.
This guide presents three field-proven protocols designed to overcome these limitations through Catalyst Engineering and Solvent Effects . We move beyond traditional stoichiometry, utilizing metal triflates and fluorinated solvents to achieve high turnover numbers (TON) and precise regiocontrol.
Mechanistic Insight: The Selectivity Landscape
To control the reaction, one must understand the competition between the Kinetic and Thermodynamic pathways.
-
O-Alkylation (Kinetic Product): Rapid, reversible attack at the oxygen. Favored by basic conditions or hard electrophiles.
-
C-Alkylation (Thermodynamic Product): Slower, irreversible ring substitution. Favored by acidic conditions, higher temperatures, and catalysts that stabilize the arenium ion intermediate.
Visualization: Pathway Bifurcation
The following diagram illustrates the divergence between O- and C-alkylation and the role of catalyst selection in steering the pathway.
Figure 1: Mechanistic bifurcation in phenol alkylation. Note the reversibility of O-alkylation allowing for thermodynamic correction to C-alkylated products.
Protocol 1: Metal Triflate Catalyzed Ortho-Selective Alkylation
Best For: High-value pharmaceutical intermediates requiring mild conditions and water tolerance.
Rationale: Rare-earth metal triflates, particularly Scandium(III) Triflate (
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: Secondary benzylic alcohol or alkyl halide (1.1 equiv)
-
Catalyst:
or (1–5 mol%) -
Solvent: Nitromethane (
) or Dichloroethane (DCE) -
Quench: Saturated
Step-by-Step Methodology
-
Catalyst Activation: Flame-dry a reaction vial under Argon. Add
(5 mol%). Note: While water-tolerant, removing bulk moisture ensures consistent kinetics. -
Solvation: Dissolve the phenol substrate in Nitromethane (0.5 M concentration). Add this solution to the catalyst.
-
Expert Tip: Nitromethane is polar but non-nucleophilic, stabilizing the cationic intermediate without trapping it.
-
-
Electrophile Addition: Add the alkylating agent (e.g., 1-phenylethanol) slowly via syringe pump over 30 minutes at room temperature.
-
Reasoning: Slow addition prevents the homodimerization of the electrophile.
-
-
Reaction Monitoring: Stir at 50°C. Monitor by TLC/HPLC for the disappearance of phenol.
-
Checkpoint: If O-alkylation is observed (new spot with higher Rf), increase temperature to 80°C to force thermodynamic rearrangement to the C-alkylated product.
-
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Results:
| Substrate | Electrophile | Catalyst | Yield | Selectivity (C:O) |
|---|
| Phenol | Benzhydrol |
Protocol 2: Para-Selective Alkylation via HFIP Solvent Engineering
Best For: "Deactivated" electrophiles and maximizing para-selectivity.
Rationale: Hexafluoroisopropanol (HFIP) is a "magic solvent" for Friedel-Crafts reactions. It is a strong hydrogen-bond donor (HBD).
-
Activation: HFIP H-bonds to the leaving group of the electrophile (e.g., alkyl halide or alcohol), facilitating ionization.
-
Selectivity: HFIP H-bonds to the phenolic oxygen, creating a bulky solvent shell that sterically blocks the ortho positions, thereby directing the incoming electrophile to the para position.
Materials
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) - Caution: Corrosive and volatile.
-
Catalyst: None (Solvent acts as promoter) or mild Bronsted acid (e.g., 1 mol% TfOH).
-
Electrophile: Tertiary alkyl bromide or benzyl alcohol.
Step-by-Step Methodology
-
Preparation: In a fume hood, charge a sealed tube with the phenol derivative (1.0 equiv).
-
Solvent Addition: Add HFIP (concentration 0.2 M). Stir until dissolved.
-
Reaction Initiation: Add the electrophile (1.2 equiv). If the electrophile is unreactive, add 1 mol% Triflic Acid (TfOH).
-
Incubation: Seal the tube and stir at 40–60°C for 2–4 hours.
-
Observation: The reaction mixture often turns deep red/brown due to the formation of stable carbocations in HFIP, which dissipates upon quenching.
-
-
Quench & Recovery: Pour the mixture into ice water. Extract with DCM.
-
Sustainability Note: HFIP is expensive. For large scale, the organic layer can be separated, and the aqueous/HFIP phase distilled to recover the fluorinated solvent.
-
Protocol 3: Heterogeneous Catalysis with Amberlyst-15 (Green Protocol)
Best For: Industrial scale-up, ease of purification, and reaction with alkenes (prenylation).
Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. It mimics sulfuric acid but is solid, allowing for filtration-based workup. It is particularly effective for alkylating phenols with alkenes (e.g., isoprene) to form chromans or simple alkylphenols.
Step-by-Step Methodology
-
Catalyst Prep: Wash Amberlyst-15 with methanol then DCM to remove manufacturing impurities. Dry in a vacuum oven at 100°C for 2 hours. Crucial: Wet resin kills the reaction.
-
Loading: In a round-bottom flask, suspend phenol (10 mmol) and dry Amberlyst-15 (20 wt% loading relative to phenol) in Toluene or Dichloroethane.
-
Alkene Addition: Add the alkene (e.g., cyclohexene, isoprene) (1.2 equiv) dropwise.
-
Reflux: Heat to reflux (80–110°C) for 6–12 hours.
-
Workup: Filter the hot solution through a sintered glass funnel to remove the resin. Wash the resin with hot acetone.[9] Concentrate the filtrate.
Troubleshooting & Optimization Matrix
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by water | Flame-dry glassware; use molecular sieves; switch to water-tolerant |
| O-Alkylation (Ether) | Kinetic control dominance | Increase reaction temperature; extend reaction time; switch to stronger acid (TfOH/HFIP). |
| Polyalkylation | Highly activated product | Use excess phenol (2-5 equiv); slow addition of electrophile (syringe pump). |
| Regio-scrambling | Acid-catalyzed migration | Lower temperature once conversion is complete; quench immediately with base. |
References
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link][8][10]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
HFIP-promoted para-selective alkylation of anilines and phenols. Organic Chemistry Frontiers. [Link]
-
Amberlyst 15 Catalyzed Prenylation of Phenols. MDPI. [Link]
-
Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate. ACS Omega. [Link]
Sources
- 1. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Cooperative Friedel-Crafts Alkylation of Electron-Deficient Arenes via Catalyst Activation with Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
reduction of 2-Cyclopropyl-6-methylphenol to form cyclohexanol derivatives
Application Note: Chemoselective Hydrogenation of 2-Cyclopropyl-6-methylphenol
Executive Summary
This application note details the protocol for the catalytic reduction of This compound to 2-cyclopropyl-6-methylcyclohexanol . The primary synthetic challenge addressed in this workflow is the chemoselectivity required to reduce the aromatic phenol ring while preserving the strained, acid-sensitive cyclopropyl moiety.
Standard hydrogenation catalysts (e.g., Pd/C) often induce hydrogenolysis of cyclopropyl rings, leading to ring-opened propyl- or isopropyl-cyclohexanol byproducts.[1] This protocol utilizes Rhodium on Alumina (Rh/Al₂O₃) as the superior catalyst for arene saturation in the presence of strained rings, ensuring high yield and structural integrity.
Mechanistic Insight & Catalyst Selection
The Chemoselectivity Challenge
The reduction of this compound involves two competing pathways:
-
Pathway A (Desired): Hydrogenation of the
-system (aromatic ring) to form the cyclohexane ring.[1] -
Pathway B (Undesired): Hydrogenolysis of the cyclopropyl C-C bonds to form an alkyl chain.[1]
Why Rhodium?
Palladium (Pd) and Platinum (Pt) are highly active for hydrogenolysis.[1] Pd, in particular, readily inserts into strained C-C bonds.[1] Rhodium (Rh) and Ruthenium (Ru) , however, exhibit a distinct electronic preference for
Stereochemical Considerations
Heterogeneous hydrogenation typically follows the Horiuti-Polanyi mechanism , involving syn-addition of hydrogen from the catalyst surface.[1]
-
Kinetic Product: The all-cis isomer (hydroxyl, methyl, and cyclopropyl groups on the same face) is favored as the arene adsorbs flat onto the catalyst surface.
-
Steric Strain: The 2,6-disubstitution pattern creates significant steric crowding.[1] While the cis-isomer is kinetically favored, high temperatures or basic conditions may promote epimerization to the thermodynamically more stable trans-isomers (equatorial substituents).[1]
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | This compound (>98%) | Starting Material |
| Catalyst | 5% Rh/Al₂O₃ (Rhodium on Alumina) | Chemoselective Hydrogenation |
| Solvent | Isopropanol (IPA) or Hexane | Solvent (Avoids acidic media) |
| Hydrogen Source | H₂ Gas (UHP Grade, 99.999%) | Reductant |
| Reactor | High-Pressure Autoclave (e.g., Parr) | Pressure containment |
Critical Note: Avoid acidic solvents (e.g., Acetic Acid) or protic acids, as these drastically lower the activation energy for cyclopropyl ring opening.[1]
Standard Operating Procedure (SOP)
Step 1: Catalyst Loading [1][2]
-
In a glovebox or well-ventilated fume hood, charge the autoclave liner with This compound (1.0 equiv, e.g., 10 mmol).[1]
-
Add Isopropanol (IPA) (0.5 M concentration relative to substrate).[1]
-
Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate mass).[1]
-
Example: If using 1.48 g substrate, use ~75 mg of catalyst.[1]
-
Step 2: Reactor Sealing & Purging
-
Nitrogen Purge: Pressurize to 10 bar with N₂, stir for 1 min, and vent. Repeat 3 times to remove O₂.
-
Hydrogen Purge: Pressurize to 10 bar with H₂, stir for 1 min, and vent. Repeat 2 times.
Step 3: Reaction
-
Pressurize the reactor to 50 bar (approx. 725 psi) with H₂.
-
Heat the reactor to 60°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the risk of ring opening.
-
-
Set stirring speed to 1000 rpm to eliminate mass transfer limitations.
-
Monitor H₂ uptake.[1][3] Reaction is typically complete when pressure drop ceases (approx. 4–12 hours depending on scale).[1]
Step 4: Workup
-
Cool reactor to room temperature (<25°C).
-
Filter the reaction mixture through a Celite® pad to remove the Rh catalyst.[1]
-
Safety: Do not let the dry catalyst filter cake sit in air; keep wet to prevent pyrophoric ignition.[1]
-
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude cyclohexanol derivative.[1]
Reaction Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical divergence between the desired hydrogenation and the undesired hydrogenolysis.
Caption: Reaction pathway showing the chemoselective route (Green) vs. the hydrogenolysis risk (Red).
Quality Control & Troubleshooting
Analytical Validation (NMR)
To validate the structure, perform ¹H-NMR (CDCl₃).[1] Look for these specific markers:
| Feature | Chemical Shift (δ) | Diagnostic Change |
| Aromatic Region | 6.5 – 7.5 ppm | Must be absent. Presence indicates incomplete conversion.[1] |
| Cyclopropyl Ring | 0.2 – 0.8 ppm | Must be present. Complex multiplets in the high field. Disappearance indicates ring opening.[1] |
| Carbinol Proton | 3.5 – 4.0 ppm | Multiplet (CH-OH).[1] Confirms reduction of ketone to alcohol.[1] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or H₂ starvation.[1][3] | Increase pressure to 70 bar; ensure vigorous stirring (>1000 rpm). |
| Ring Opening (Propyl group) | Temperature too high or acidic impurities.[1] | Lower Temp to 40°C; switch solvent to Hexane; ensure substrate is acid-free.[1] |
| Cyclohexanone present | Incomplete reduction of intermediate.[1] | Extend reaction time; slight increase in Temp (max 70°C). |
| Low Cis/Trans Ratio | Thermodynamic equilibration.[1] | Stop reaction immediately upon H₂ uptake cessation; avoid basic additives.[1] |
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Authoritative text on Rh vs Pd selectivity).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1][3] (Foundational text on cyclopropyl stability during reduction).
-
Besson, M., et al. (2000).[1][4] "Asymmetric Synthesis of 2-Methyl Cyclohexane Carboxylic Acids by Heterogeneous Catalysis". Chemistry – A European Journal.[1][4] (Demonstrates stereochemical outcomes on similar 2-substituted arenes).[1]
-
Bartók, M., & Felföldi, K. (1990).[1] "Stereochemistry of the Hydrogenation of C–C Double Bonds". Stereochemistry of Heterogeneous Metal Catalysis. Wiley.[1][5] (Mechanistic details on syn-addition).
Sources
- 1. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104628525A - Preparation method of o-methylcyclohexanol - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. US3770836A - Cyclopropyl cyclohexanes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Cyclopropyl-6-methylphenol
Topic: High-Yield Synthesis of 2-Cyclopropyl-6-methylphenol Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Support Tier: Level 3 (Expert/Optimization)[1]
Executive Summary: The Steric-Stability Paradox
Synthesizing This compound presents a classic "Steric-Stability Paradox" in palladium catalysis. You are attempting to couple a nucleophile prone to decomposition (cyclopropylboronic acid ) onto an electrophile with significant steric hindrance (2-bromo-6-methylphenol ).[1]
Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail here, resulting in low conversion or high protodeboronation (formation of cyclopropane gas).[1] This guide provides a troubleshooting framework to navigate these competing failure modes.
Module 1: Strategic Pathway Selection
Before optimizing conditions, you must select the correct substrate state. The free hydroxyl group at the C1 position is a catalyst poison and a source of side reactions.
Decision Matrix: Protected vs. Free Phenol
Figure 1: Strategic decision tree for substrate preparation. Route A is robust for scale-up; Route B is faster but prone to variable yields.
Module 2: Catalyst & Ligand "The Engine"
Q: Why is my conversion stalling at 40% despite using fresh Pd(PPh₃)₄?
A: Pd(PPh₃)₄ is insufficient for this transformation due to the Ortho-Effect .[1] The methyl group at C6 and the bromine at C2 create a "picket fence" around the reaction center. Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate oxidative addition across this hindered bond, nor bulky enough to force the reductive elimination of the crowded product.[1]
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Tricyclohexylphosphine (PCy₃) .[1]
| Component | Recommendation | Mechanism of Action |
| Ligand | SPhos or XPhos | SPhos provides extreme electron density to speed up oxidative addition.[1] Its bulk promotes the difficult reductive elimination of the 2,6-disubstituted product. |
| Alt. Ligand | PCy₃ (Tricyclohexylphosphine) | A cost-effective alternative.[1] High cone angle and basicity make it superior to PPh₃ for cyclopropyl couplings.[1] |
| Precatalyst | Pd(OAc)₂ or Pd-G2/G3 Buchwald | Avoids the induction period of Pd(0) sources.[1] The G2/G3 precatalysts ensure a 1:1 Pd:Ligand ratio, preventing catalyst deactivation. |
Module 3: Boron Source "The Fuel"
Q: I see the starting material disappearing, but I'm mostly getting de-brominated phenol (2-methylphenol). Where is my cyclopropyl group?
A: You are experiencing Protodeboronation .[1][2][3][4] Cyclopropylboronic acid is notoriously unstable.[1] Under basic, aqueous conditions, the C-B bond hydrolyzes faster than the transmetalation step, releasing cyclopropane gas.
The Fix: Control the release of the active boronic species.
Option A: Potassium Cyclopropyltrifluoroborate (Recommended)[1]
-
Why: It is an air-stable salt that slowly hydrolyzes to the active boronic acid in situ. This keeps the concentration of free boronic acid low, minimizing decomposition while maintaining enough for the reaction.[3]
-
Condition: Requires a solvent system capable of solubility (e.g., Toluene/H₂O 3:[1]1) and a base strong enough to hydrolyze it (e.g., K₃PO₄).[1]
Option B: MIDA Boronates[1][2][3][5]
-
Why: Slow-release mechanism similar to trifluoroborates but compatible with anhydrous conditions if needed.
-
Condition: Often requires specific hydrolysis protocols.[1][5]
Module 4: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Protected Phenol Route)
Best for: High purity, gram-scale synthesis, and reproducibility.[1]
1. Protection: Convert 2-bromo-6-methylphenol to 1-(benzyloxy)-2-bromo-6-methylbenzene using Benzyl bromide (BnBr) and K₂CO₃ in DMF.[1]
2. Coupling (The Critical Step):
-
Substrate: 1.0 equiv Benzyl-protected bromide.[1]
-
Boron Source: 1.5 equiv Potassium Cyclopropyltrifluoroborate .[1]
-
Catalyst: 2-5 mol% Pd(OAc)₂ .[1]
-
Ligand: 5-10 mol% SPhos (or PCy₃ ).[1]
-
Base: 3.0 equiv K₃PO₄ (Tribasic Potassium Phosphate).[1]
-
Solvent: Toluene/Water (3:1 ratio).[1] Crucial: De-gas solvents thoroughly with Argon.
-
Temp: 90°C - 100°C for 16 hours.
3. Deprotection: Hydrogenation (H₂, Pd/C) in MeOH/EtOAc to remove the benzyl group.[1]
Protocol B: The "Direct" Route (Free Phenol)
Best for: Rapid screening, small scale.[1]
-
Substrate: 1.0 equiv 2-Bromo-6-methylphenol.[1]
-
Boron Source: 2.0 - 2.5 equiv Cyclopropylboronic Acid (Excess is mandatory).[1]
-
Catalyst: 5 mol% Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/SPhos .
-
Base: 3.5 equiv K₃PO₄ .[1] Note: Extra base is needed to deprotonate the phenol first.
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Temp: 100°C.
-
Warning: Expect lower yields (40-60%) due to catalyst poisoning by the phenoxide.[1]
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition Failure | Switch ligand to SPhos or XPhos .[1] Ensure temperature is >80°C. |
| De-halogenation (2-Methylphenol formed) | Protodeboronation | The boronic acid decomposed before reacting.[1][2] Switch to Potassium Cyclopropyltrifluoroborate . Add water dropwise.[1] |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Oxygen leak.[1] Ensure rigorous degassing (freeze-pump-thaw x3).[1] Add ligand in excess (1:2 Pd:L ratio).[1] |
| Low Conversion (<50%) | Catalyst Poisoning (Free Phenol) | The phenoxide is binding to Pd.[1] Protect the phenol (Benzyl/MOM) or increase catalyst loading to 10 mol%.[1] |
| Homocoupling (Bicyclopropyl) | Oxidation | Oxygen is present in the system, promoting oxidative homocoupling of the boronic acid.[1][5] Re-check inert atmosphere. |
References
-
Cyclopropyl Coupling Optimization: Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.[1] Link[1]
-
Trifluoroborates in Coupling: Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.[1] Link[1]
-
Ligands for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[1] Link[1]
-
Protodeboronation Mechanisms: Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.[1] Link[1]
Sources
Technical Support Center: Synthesis of Sterically Hindered Phenols
Status: Operational Ticket Focus: Troubleshooting Synthetic Routes & Optimization Operator: Senior Application Scientist
Welcome to the Sterically Hindered Phenols Knowledge Base. This guide addresses the specific kinetic and thermodynamic challenges inherent in synthesizing phenols with bulky ortho-substituents (e.g., 2,6-di-tert-butylphenol, Propofol analogs, and BINOL derivatives).
Module 1: The "Ortho-Effect" in Friedel-Crafts Alkylation
Context: The industrial standard for synthesizing 2,6-di-tert-butylphenol involves the alkylation of phenol with isobutylene.[1] A common failure mode is the formation of the thermodynamic para-isomer (2,4-substitution) rather than the desired ortho-product.
🔬 The Mechanism: Aluminum Phenoxide Direction
Unlike standard acid-catalyzed Friedel-Crafts reactions (which favor para due to steric avoidance), selective ortho-alkylation requires an aluminum phenoxide catalyst. The aluminum coordinates with the phenol oxygen, acting as a scaffold that directs the incoming electrophile to the ortho position via a 6-membered transition state.
Figure 1: The "Ortho-Effect" mechanism. Aluminum phenoxide forces the electrophile to the ortho position via coordination, overcoming standard steric repulsion.
🛠️ Troubleshooting Guide: Alkylation Selectivity
| Symptom | Probable Cause | Corrective Action |
| High para-isomer content | Temperature too high (>150°C) | The ortho-product is kinetically controlled but thermodynamically unstable. Reduce reaction temperature to 80–100°C to prevent isomerization to the para position. |
| Low Conversion | Moisture in system | Aluminum phenoxide hydrolyzes rapidly. Ensure phenol is dried (<50 ppm water) before adding aluminum metal. |
| Mono-alkylation only | Insufficient Isobutylene pressure | 2,6-substitution requires forcing conditions. Increase isobutylene pressure to 5–10 bar or use a slight excess (2.1–2.2 eq). |
| Catalyst Deactivation | Wrong Catalyst | Do not use H₂SO₄ or BF₃. These Brønsted/Lewis acids favor the para product. Stick to Al(OPh)₃ or Aluminum metal. |
Module 2: Pd-Catalyzed Hydroxylation of Hindered Aryl Halides
Context: When the phenol ring cannot be built via alkylation (e.g., complex drug scaffolds), it must be installed via hydroxylation of an aryl halide. Standard Pd-catalyzed conditions often fail here because the bulky ortho-groups prevent the reductive elimination step or hinder the hydroxide nucleophile.
🧪 Protocol: Hydroxylation of Hindered Aryl Halides
Based on Buchwald-Hartwig type chemistry adapted for steric bulk.
Reagents:
-
Substrate: Sterically hindered Aryl Bromide/Chloride (1.0 eq)
-
Catalyst: Pd₂dba₃ (1–2 mol%) or Pd(OAc)₂
-
Ligand: tBuBrettPhos or AdBrettPhos (2–4 mol%)
-
Nucleophile: KOH (2–4 eq)[2]
-
Solvent: 1,4-Dioxane / H₂O (v/v 1:1 to 5:1)
Step-by-Step Workflow:
-
Degassing: This transformation is highly sensitive to O₂. Sparge all solvents with Argon for 30 minutes.
-
Pre-complexation: Mix Pd source and Ligand in dioxane at 80°C for 2 minutes to ensure active catalyst formation.
-
Addition: Add aryl halide and aqueous KOH.
-
Reaction: Stir vigorously at 80–100°C. Note: Biphasic stirring rate is critical.
-
Quench: Acidify with dilute HCl to pH 2 (to protonate the phenoxide) before extraction.
🛠️ Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing failures in Pd-catalyzed hydroxylation of hindered substrates.
Module 3: Stability & Purification Challenges
Context: Sterically hindered phenols are prone to oxidation into quinones (becoming pink/red) because the resulting phenoxy radical is stabilized by the bulky groups.
⚠️ FAQ: Handling & Storage
Q: My white product turned pink after 2 hours on the bench. Is it ruined? A: Likely not. This is trace oxidation to the diphenoquinone.
-
Fix: Recrystallize from ethanol/water with a pinch of ascorbic acid or sodium dithionite.
-
Prevention: Store under Nitrogen/Argon in amber vials.
Q: I cannot separate the product from the starting material by column chromatography. A: Hindered phenols are "cryptophenols"—they often do not dissolve in NaOH and have high R_f values similar to the non-polar starting material.
-
Fix: Derivatize the phenol (e.g., acetylation) to change polarity, purify, and then hydrolyze. Alternatively, use Claisen's alkali (KOH in methanol/water), which is more effective at solubilizing hindered phenols than aqueous NaOH.
References
-
Friedel-Crafts Alkylation Mechanism
- Fiege, H. et al. "Phenol Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. (2000).
-
Pd-Catalyzed Hydroxylation
-
Anderson, K. W. et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc. 128, 33, 10694–10695 (2006). Link
-
Schulz, T. et al. "Efficient Palladium-Catalyzed Hydroxylation of Aryl Halides." Angew.[3] Chem. Int. Ed. 44, 3635-3639 (2005).
-
-
Ligand Selection for Hindered Substrates
-
Maitro, G. et al. "A New Class of Bulky Phosphine Ligands for the Pd-Catalyzed Hydroxylation of Aryl Halides." Org. Lett. (2018). Highlights the use of tBuBrettPhos. Link
-
-
Oxidative Coupling & Quinone Formation
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
Technical Support Center: Regioselectivity in Friedel-Crafts Alkylation of Phenols
Welcome to the Technical Support Center dedicated to navigating the complexities of Friedel-Crafts alkylation of phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with controlling the regioselectivity of this fundamental reaction. Here, we dissect common experimental issues, provide scientifically-grounded explanations, and offer actionable troubleshooting strategies to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para alkylated phenols?
The hydroxyl group of a phenol is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This is due to the resonance stabilization of the carbocation intermediate (the sigma complex) when the alkyl group adds to the ortho or para positions. The lone pairs on the oxygen atom can participate in delocalization, creating a more stable intermediate. Consequently, a mixture of ortho and para isomers is often the thermodynamic outcome. The ratio between these isomers is influenced by steric hindrance and reaction conditions.[1][2]
Q2: What is causing the formation of polyalkylated products in my reaction?
Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[3][4] The initial alkylation product, an alkylphenol, is often more reactive than the starting phenol. This is because alkyl groups are also electron-donating and further activate the aromatic ring towards subsequent electrophilic attack. To minimize this, it is often recommended to use an excess of the aromatic reactant (phenol).[5]
Q3: My Friedel-Crafts alkylation of phenol is not proceeding. What are the possible reasons?
Several factors can inhibit the reaction. The oxygen atom of the phenol can coordinate with the Lewis acid catalyst, deactivating it.[6] Additionally, if your phenol contains strongly electron-withdrawing substituents, the aromatic ring will be deactivated and less susceptible to electrophilic attack.[7] The choice of alkylating agent is also critical; vinyl and aryl halides are generally unreactive under Friedel-Crafts conditions.[5]
Q4: Can I achieve meta-alkylation of a phenol using a Friedel-Crafts reaction?
Direct meta-alkylation of phenols via a standard Friedel-Crafts reaction is not typically feasible due to the powerful ortho-, para- directing nature of the hydroxyl group.[8] Achieving meta substitution usually requires multi-step synthetic strategies. However, recent advancements have explored methodologies like using a transient directing group to achieve meta-selectivity.[8]
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Poor Regioselectivity - Uncontrolled Mixture of Ortho and Para Products
Symptoms: Your reaction yields a difficult-to-separate mixture of ortho- and para-alkylated phenols, with neither isomer being the dominant product.
Root Cause Analysis: The inherent electronic properties of the hydroxyl group favor both ortho and para substitution. The lack of selectivity often arises from reaction conditions that allow for thermodynamic equilibrium to be reached, or from insufficient steric differentiation between the ortho and para positions.
Solutions & Protocols:
-
Leverage Steric Hindrance:
-
Concept: By increasing the steric bulk of either the alkylating agent or the phenol (if applicable), you can disfavor substitution at the more sterically hindered ortho position, thereby increasing the proportion of the para product.[2]
-
Protocol:
-
Select a Bulky Alkylating Agent: If your synthesis allows, choose a tertiary or a bulky secondary alkyl halide. For instance, using tert-butyl chloride will strongly favor para-alkylation.
-
Modify the Phenol: If you are working with a substituted phenol, the existing substituents can be used to sterically block one of the ortho positions.
-
-
-
Catalyst Selection and Coordination Chemistry:
-
Concept: Certain catalysts can preferentially direct the alkylation to the ortho position through chelation control. The Lewis acid can coordinate with the phenolic oxygen, creating a complex that favors the delivery of the electrophile to the nearby ortho position.
-
Protocol for Enhanced ortho-Selectivity:
-
A combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation.[9][10][11] The proposed mechanism involves a scaffold where both the phenol and the alcohol precursor are predisposed for ortho-alkylation.[9][10][11]
-
Reaction Setup:
-
To a solution of the phenol in a suitable solvent (e.g., 1,2-dichloroethane), add the unactivated secondary alcohol.
-
Add catalytic amounts of ZnCl₂ (e.g., 10 mol%) and CSA (e.g., 10 mol%).
-
Heat the reaction mixture and monitor by TLC or GC-MS for product formation.
-
-
-
-
Solvent and Temperature Effects:
-
Concept: The polarity of the solvent can influence the transition state energies for ortho and para attack, thereby affecting the product ratio. Lower temperatures often favor the kinetically controlled product, which may differ from the thermodynamic product.
-
Protocol:
-
Solvent Screening: Conduct small-scale trials with a range of solvents of varying polarity (e.g., non-polar: hexane, carbon disulfide; polar aprotic: nitrobenzene, 1,2-dichloroethane).
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the product distribution to a reaction run at a higher temperature.
-
-
Data Summary: Catalyst and Condition Effects on Regioselectivity
| Catalyst System | Alkylating Agent | Predominant Isomer | Key Considerations |
| AlCl₃ (traditional Lewis acid) | Primary/Secondary Alkyl Halides | Mixture of ortho and para | Prone to polyalkylation and carbocation rearrangements. |
| ZnCl₂ / CSA | Unactivated Secondary Alcohols | ortho | Favors ortho-selectivity through a proposed templated mechanism.[9][10][11] |
| p-Toluenesulfonic acid | Allylic Alcohols | α-alkylation (for β-naphthol) | Mild conditions, high yields for specific substrates.[12][13] |
| Zeolites / Acidic Clays | Olefins, Alcohols | Varies (often para favored) | Shape-selective catalysis can favor the less sterically hindered isomer.[14] |
Issue 2: Carbocation Rearrangement Leading to Unexpected Products
Symptoms: The alkyl group on your phenol product is an isomer of the alkyl group from your starting alkyl halide. For example, reacting phenol with n-propyl chloride might yield isopropylphenol.
Root Cause Analysis: Friedel-Crafts alkylations proceed through a carbocation intermediate.[15][16] Primary and secondary carbocations are prone to rearrangement (via hydride or alkyl shifts) to form more stable secondary or tertiary carbocations.[3][7][17][18] This is a significant limitation of the reaction.[3]
Solutions & Protocols:
-
Utilize Friedel-Crafts Acylation Followed by Reduction:
-
Concept: Friedel-Crafts acylation employs an acyl halide or anhydride, forming an acylium ion. This ion is resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group. This two-step process is a reliable way to introduce straight-chain alkyl groups.
-
Workflow Diagram:
Caption: Two-step acylation-reduction strategy to avoid carbocation rearrangement.
-
Protocol (Example: Clemmensen Reduction):
-
Acylation: In a flask equipped with a stirrer and under an inert atmosphere, add the phenol and a suitable solvent (e.g., CS₂ or nitrobenzene). Cool the mixture in an ice bath. Slowly add the Lewis acid (e.g., AlCl₃), followed by the dropwise addition of the acyl halide. Stir until the reaction is complete.
-
Work-up: Carefully quench the reaction with ice-water and extract the product. Purify the resulting acylphenol.
-
Reduction: To the purified acylphenol, add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. Reflux the mixture for several hours until the ketone is consumed.
-
Final Work-up: Cool the reaction, extract the product, and purify to obtain the desired alkylphenol.
-
-
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for optimizing the regioselectivity of phenol alkylation.
Caption: Decision workflow for regioselective Friedel-Crafts alkylation of phenols.
References
-
Ash, J., Ahmed, E., Le, N., Huang, H., & Kang, J. Y. (2024). Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol. New Journal of Chemistry. DOI:10.1039/D3NJ05580A. [Link]
-
(PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ChemRxiv. (n.d.). Retrieved February 4, 2026, from [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved February 4, 2026, from [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2). Retrieved February 4, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved February 4, 2026, from [Link]
-
Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange. (2021, June 11). Retrieved February 4, 2026, from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015, July 18). Retrieved February 4, 2026, from [Link]
-
Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.). Retrieved February 4, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 4, 2026, from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (n.d.). Retrieved February 4, 2026, from [Link]
-
What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). Retrieved February 4, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved February 4, 2026, from [Link]
-
What Makes Friedel-Crafts Reactions So Tricky? - YouTube. (2022, April 13). Retrieved February 4, 2026, from [Link]
-
Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020, July 7). Retrieved February 4, 2026, from [Link]
-
Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A. (2024, February 16). Retrieved February 4, 2026, from [Link]
-
Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols | Journal of the American Chemical Society. (n.d.). Retrieved February 4, 2026, from [Link]
-
Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF - ResearchGate. (2025, August 9). Retrieved February 4, 2026, from [Link]
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025, July 25). Retrieved February 4, 2026, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved February 4, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Cyclopropyl-6-methylphenol
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-6-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable compound. Here, we address common challenges, with a focus on understanding and mitigating the formation of side products. Our approach is grounded in mechanistic principles to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. The most common include the direct alkylation of 2-methylphenol (o-cresol) and transition-metal-catalyzed C-H functionalization. The choice of route often depends on the available starting materials, scale, and desired purity.
Q2: I am seeing a significant amount of an isomer in my reaction mixture. What is it likely to be?
A2: In direct alkylation routes, such as Friedel-Crafts alkylation, you are likely observing the formation of the para-isomer, 4-cyclopropyl-2-methylphenol. The hydroxyl group of the phenol directs incoming electrophiles to both the ortho and para positions. Steric hindrance from the ortho-methyl group can favor the formation of the para-isomer under certain conditions.
Q3: My yield is consistently low, and I have a lot of unreacted o-cresol. What could be the issue?
A3: Low conversion can be due to several factors. In a Friedel-Crafts type reaction, insufficient catalyst activity, low reaction temperature, or a poor-quality alkylating agent can be the cause. For transition-metal-catalyzed reactions, catalyst deactivation or impure reagents can significantly impact the yield.
Q4: I am using a Grignard-based approach and my yields are poor. What are the likely side reactions?
A4: Grignard reagents are highly reactive and sensitive to moisture. Any residual water in your solvent or on your glassware will quench the Grignard reagent, reducing the amount available for the desired reaction. Additionally, the formation of biphenyl-type side products from the Grignard reagent itself can occur.
Troubleshooting Guide: Side Product Formation
This section provides a more in-depth look at common side products and strategies to minimize their formation.
Issue 1: Formation of 4-Cyclopropyl-2-methylphenol (para-isomer)
-
Underlying Cause: The hydroxyl group of o-cresol is an ortho-para directing group in electrophilic aromatic substitution. While the ortho position is somewhat sterically hindered by the methyl group, the para position remains accessible to the cyclopropyl electrophile.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the ortho product, as the transition state leading to the more sterically hindered product will be less favored.
-
Catalyst Choice: For Friedel-Crafts alkylation, the choice of Lewis acid can influence the ortho/para ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. A systematic screen of solvents with varying polarities is recommended.
-
Transition-Metal Catalysis: Consider employing a transition-metal-catalyzed ortho-selective C-H functionalization method. These methods often utilize a directing group strategy to achieve high regioselectivity.
-
Issue 2: Formation of 2,4-Dicyclopropyl-6-methylphenol (Over-alkylation Product)
-
Underlying Cause: The initial product, this compound, is still activated towards further electrophilic substitution and can react with another equivalent of the cyclopropyl electrophile.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the cyclopropylating agent. Using a slight excess of o-cresol relative to the cyclopropylating agent can help minimize over-alkylation.
-
Slow Addition: Add the cyclopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
-
Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical technique (e.g., GC-MS, TLC). Stop the reaction once the desired product is maximized and before significant amounts of the di-substituted product are formed.
-
Issue 3: Formation of 2-Methyl-6-(prop-1-en-1-yl)phenol (Isomerization Product)
-
Underlying Cause: Under certain acidic or high-temperature conditions, the cyclopropyl ring can undergo rearrangement to form an allyl or propenyl group.
-
Troubleshooting Steps:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, catalyst) that still afford a reasonable reaction rate.
-
Catalyst Selection: Avoid strongly acidic catalysts that are known to promote ring-opening of cyclopropanes.
-
Work-up Procedure: Ensure the work-up procedure is not overly acidic or performed at elevated temperatures.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway to this compound and the competing pathways leading to common side products.
Caption: Desired vs. Side Product Pathways in o-Cresol Cyclopropylation.
Analytical Data Summary
When analyzing your reaction mixture, the following table can help in identifying the desired product and potential side products by their mass spectrometric data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ m/z |
| This compound | C₁₀H₁₂O | 148.20 | 148.0888 |
| 4-Cyclopropyl-2-methylphenol | C₁₀H₁₂O | 148.20 | 148.0888 |
| 2,4-Dicyclopropyl-6-methylphenol | C₁₃H₁₆O | 188.27 | 188.1201 |
| 2-Methyl-6-(prop-1-en-1-yl)phenol | C₁₀H₁₂O | 148.20 | 148.0888 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Cyclopropylation of o-Cresol
-
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.
-
To a stirred solution of o-cresol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, nitromethane) under an inert atmosphere (e.g., nitrogen, argon), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) at 0 °C.
-
Allow the mixture to stir for 15-30 minutes.
-
Slowly add the cyclopropylating agent (e.g., cyclopropyl bromide, 1.05 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the optimized reaction time (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting by GC-MS Analysis
-
Withdraw a small aliquot from the reaction mixture and quench it with a suitable solvent (e.g., methanol).
-
Dilute the quenched sample to an appropriate concentration for GC-MS analysis.
-
Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting material, desired product, and any side products based on their retention times and fragmentation patterns. Compare the obtained mass spectra with the expected m/z values in the table above.
References
-
Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
- Filo. (2023, November 4). *Show the mechanism for the reaction of p-methylphenol with
Technical Support Center: Catalyst Selection for Efficient Phenol Alkylation
Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for efficient phenol alkylation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for phenol alkylation, and how do I choose the right one?
A1: The choice of catalyst is critical and depends on the desired product (O-alkylation vs. C-alkylation, and regioselectivity in C-alkylation), the alkylating agent, and process considerations. The main categories are:
-
Lewis Acids: (e.g., AlCl₃, FeCl₃, ZnCl₂) These are traditional catalysts for Friedel-Crafts alkylation.[1][2] They are highly active but can suffer from issues like catalyst deactivation by the phenolic hydroxyl group, difficulty in separation, and generation of corrosive waste streams.[1]
-
Brønsted Acids: (e.g., H₂SO₄, HF) Similar to Lewis acids, these are effective but share the same drawbacks regarding separation and environmental concerns.
-
Solid Acid Catalysts: This is a broad and highly significant category, favored for their ease of separation and potential for regeneration.
-
Zeolites: (e.g., H-Beta, H-ZSM-5, MCM-22, HY) These are crystalline aluminosilicates with well-defined pore structures that can impart shape selectivity.[3] They are widely used in industrial applications. The acidity and pore size of the zeolite are key parameters to control selectivity.[4]
-
Ion-Exchange Resins: (e.g., Amberlyst-15) These are polymeric resins with sulfonic acid groups that act as Brønsted acid sites. They are particularly useful for liquid-phase reactions under milder conditions.[5]
-
Metal Oxides: (e.g., γ-Al₂O₃, SiO₂-Al₂O₃) These materials possess both Brønsted and Lewis acid sites on their surface. Their catalytic activity can be tuned by modifying their composition and preparation methods.
-
-
Base Catalysts: (e.g., alkali metal hydroxides, carbonates) These are employed when selective O-alkylation is the primary goal, as they promote the formation of the phenoxide ion, a strong nucleophile at the oxygen atom.[2]
The selection process can be guided by the following decision tree:
Q2: What is the fundamental difference in the mechanism between O-alkylation and C-alkylation of phenol?
A2: The competition between O- and C-alkylation is a central theme in phenol alkylation. It hinges on the dual reactivity of the phenoxide ion, which is an ambident nucleophile.
-
O-alkylation: This pathway typically occurs under basic conditions, where the phenol is deprotonated to form the phenoxide ion. The negative charge is localized on the highly electronegative oxygen atom, making it a "hard" nucleophile. This hard nucleophile readily attacks the alkylating agent in an Sₙ2-type reaction to form an ether.[6] This is kinetically favored.
-
C-alkylation: This is the classic Friedel-Crafts pathway, which is promoted by acid catalysts.[2] In this case, the acid catalyst activates the alkylating agent (e.g., an alcohol or olefin) to form an electrophilic carbocation.[1] The electron-rich aromatic ring of phenol then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond.[1] While the hydroxyl group is an activating, ortho-para directing group, the reaction can be complex. Under acidic conditions, the initially formed O-alkylated product (ether) can also undergo rearrangement to the more thermodynamically stable C-alkylated product.[5]
The choice of solvent also plays a crucial role. Protic solvents can solvate the oxygen of the phenoxide ion, hindering O-alkylation and thus favoring C-alkylation.[6] Conversely, polar aprotic solvents tend to favor O-alkylation.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Phenol
| Potential Cause | Scientific Explanation | Recommended Solution |
| Catalyst Deactivation | The phenolic hydroxyl group can strongly adsorb onto or react with Lewis acid sites, effectively poisoning the catalyst.[1] For zeolites, coke formation can block active sites and pores.[7] | 1. Increase Catalyst Loading: For Lewis acids, using a stoichiometric amount may be necessary. For solid acids, a higher catalyst-to-substrate ratio can compensate for partial deactivation. 2. Ensure Anhydrous Conditions: Water can hydrolyze and deactivate many Lewis acid catalysts. Dry reactants and solvents thoroughly. 3. Regenerate Solid Catalyst: If using a zeolite, implement a regeneration protocol (see Issue 4). |
| Insufficient Catalyst Activity | The chosen catalyst may not be strong enough to generate the carbocation from the alkylating agent under the reaction conditions. | 1. Switch to a Stronger Acid: If using a mild Lewis acid (e.g., FeCl₃), consider a more active one (e.g., AlCl₃).[1] 2. Increase Reaction Temperature: This will increase the reaction rate, but monitor for side reactions.[8] |
| Poor Reactivity of Alkylating Agent | Primary alcohols and alkyl halides are less prone to forming stable carbocations compared to tertiary ones. | 1. Use a More Reactive Alkylating Agent: If possible, switch to a tertiary alcohol/halide or an olefin. 2. Increase Temperature: Higher temperatures can facilitate carbocation formation from less reactive precursors. |
Issue 2: Poor Selectivity - Predominance of Undesired Products
| Symptom | Potential Cause | Recommended Solution |
| Formation of Polyalkylated Products | The mono-alkylated phenol product is often more nucleophilic than phenol itself, making it more susceptible to further alkylation. | 1. Use an Excess of Phenol: A large molar excess of phenol relative to the alkylating agent will statistically favor mono-alkylation.[1] 2. Control Reaction Time: Monitor the reaction progress (e.g., by GC) and stop it once the desired mono-alkylated product concentration is maximized. |
| Mixture of Positional Isomers (ortho/para) | The hydroxyl group is an ortho-para director. The ratio of these isomers is influenced by steric effects and reaction conditions. | 1. For Para-Selectivity: Use a shape-selective catalyst like H-ZSM-5, whose narrow pores sterically hinder the formation of the bulkier ortho-isomer. Using a non-polar solvent can also favor the less polar para product. 2. For Ortho-Selectivity: Use of aluminum phenolate catalysts is known to favor ortho-alkylation through a six-membered ring intermediate.[9] |
| Formation of Rearranged Products | Primary or secondary carbocations formed during the reaction can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts, leading to isomeric products.[10] | 1. Choose a Less Reactive Catalyst: A milder catalyst may favor a concerted mechanism over one involving a discrete carbocation, thus suppressing rearrangement. 2. Use an Alkylating Agent that Forms a Stable Carbocation: Tertiary alkylating agents (e.g., t-butanol, isobutylene) form stable carbocations that are not prone to rearrangement. |
| High Yield of O-Alkylated Product (Ether) in C-Alkylation Reaction | The reaction conditions are favoring the kinetically controlled O-alkylation pathway. | 1. Increase Reaction Temperature and Time: This can promote the rearrangement of the initially formed ether to the more thermodynamically stable C-alkylated product.[5] 2. Ensure Strong Acidic Conditions: Use a strong Brønsted or Lewis acid catalyst. 3. Consider a Protic Solvent: This can solvate the phenoxide oxygen, disfavoring O-alkylation.[6] |
Issue 3: Catalyst Deactivation and Coking (Especially with Zeolites)
| Symptom | Scientific Explanation | Troubleshooting & Regeneration |
| Gradual Decrease in Phenol Conversion over Time | Coke, which is composed of heavy, carbonaceous deposits, forms on the acid sites and within the pores of the zeolite.[7] This physically blocks access of reactants to the active sites. | Regeneration Protocol: 1. Solvent Wash: After the reaction, wash the catalyst with a solvent (e.g., acetone or toluene) to remove physisorbed reactants and products. 2. Drying: Dry the washed catalyst in an oven at 100-120°C to remove the solvent. 3. Calcination: Heat the dried catalyst in a furnace with a slow flow of air. Gradually increase the temperature (e.g., 5°C/min) to 500-550°C and hold for 4-6 hours to burn off the coke deposits.[11] Prevention: - Co-feeding water or hydrogen during the reaction can sometimes suppress coke formation.[12][13] |
| Shift in Product Selectivity | The deposition of coke can narrow the zeolite pores, leading to changes in shape selectivity. Initially, this might even enhance selectivity for smaller isomers before activity drops off completely. | Monitor both conversion and selectivity over time. A change in selectivity is a strong indicator of coking. Implement the regeneration protocol before the catalyst is completely deactivated. |
Experimental Protocols
Protocol 1: General Procedure for Phenol Alkylation using a Solid Acid Catalyst (e.g., Zeolite)
This protocol describes a typical batch reaction setup.
-
Catalyst Activation:
-
Place the required amount of zeolite catalyst (e.g., H-Beta) in a ceramic crucible.
-
Calcine the catalyst in a muffle furnace under a flow of dry air. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours to remove any adsorbed water and organic impurities.[3]
-
Cool the catalyst in a desiccator to room temperature before use.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add the activated catalyst (e.g., 5-10 wt% relative to phenol).
-
Add phenol and a suitable solvent (if any).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-180°C).
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (e.g., an alcohol or olefin) dropwise to the reaction mixture over a period of 30-60 minutes.
-
Rationale: Slow addition helps to maintain a low instantaneous concentration of the alkylating agent, which can help to suppress polyalkylation.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2-8 hours).
-
Periodically, take small aliquots of the reaction mixture. Filter out the catalyst and analyze the sample by Gas Chromatography (GC) or GC-MS to monitor the conversion of phenol and the formation of products.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for regeneration.
-
The liquid product mixture can be subjected to distillation or column chromatography for purification of the desired alkylphenol.
-
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation:
-
Take a 0.1 mL aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of acetone or dichloromethane).
-
If the catalyst was not filtered, centrifuge the diluted sample and take the supernatant for analysis.
-
-
GC Conditions (Example):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating phenols, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Identify the peaks corresponding to phenol, the alkylating agent, and the various products (O-alkylated, mono-alkylated isomers, di-alkylated isomers, etc.) by comparing their retention times with those of authentic standards.
-
Quantify the components by using an internal standard method or by area normalization (assuming similar response factors for isomers).
-
Data Presentation
Table 1: Comparison of Catalysts for Phenol Alkylation with tert-Butyl Alcohol
| Catalyst | Temp (°C) | Phenol Conv. (%) | Selectivity to 2,4-DTBP (%) | Selectivity to p-TBP (%) | Reference |
| Zeolite HY | 150-165 | High | High | Moderate | [4] |
| Zr-Beta Zeolite | N/A | 71 | 18.5 | N/A | [14] |
| Ionic Liquid ([HIMA]OTs) | 70 | >95 | N/A (mixture of products) | N/A | [15] |
| Phosphotungstic Acid on γ-Al₂O₃ | 280 | 46.6 | N/A (O-alkylation) | N/A (O-alkylation) | [8] |
Note: N/A indicates data not available in the cited source. This table is a synthesis of data from multiple studies and direct comparison should be made with caution as other reaction parameters may vary.
References
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Google Patents. (n.d.). CA1284663C - Phenol alkylation process.
- Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols.
- ResearchGate. (2025). Alkylation of phenol with tert-butyl alcohol catalyzed by large pore zeolites.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from Hubei Sanli Fengxiang Technology Co., Ltd.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- Allen. (n.d.). Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol.
- ResearchGate. (n.d.). Alkylation of phenols with styrene. | Download Table.
- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol.
- ResearchGate. (2025). (PDF) Alkylation of Phenol: A Mechanistic View.
- ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
- White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
- National Institutes of Health. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Boreskov Institute of Catalysis. (n.d.). Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation.
- SpringerLink. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
- ResearchGate. (2025). Deactivation by coking and regeneration of zeolite catalysts for benzene-to-phenol oxidation.
- White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from U.S. Environmental Protection Agency.
- AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
- RSC Publishing. (n.d.). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches.
- ResearchGate. (2025). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF.
- PE Polska. (n.d.). Measuring Alkylphenols in Textiles with Gas Chromatography / Mass Spectrometry.
- MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
- ACS Publications. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol | ACS Omega.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
- ACS Publications. (2002). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites.
- MDPI. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
- ACS Publications. (2022). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation | ACS Catalysis.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (2025). Hydrogenative regeneration of a Pt/LaY zeolite catalyst deactivated in the isobutane/ n-butene alkylation | Request PDF.
- Semantic Scholar. (n.d.). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation.
- ResearchGate. (2025). Determination of alkylphenols by GC/negative-ion chemical-ionization MS.
- IDEAS/RePEc. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- Agilent. (n.d.). Phenols Analysis of ethyl derivatives of alkylphenols.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. Selective O-alkylation of Phenol Using Dimethyl Ether [mdpi.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 15. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature and reaction time for phenol synthesis
To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimizing Temperature & Reaction Time for Phenol Synthesis
Executive Summary
This technical guide addresses the kinetic and thermodynamic optimization of phenol synthesis. While "phenol synthesis" historically refers to the industrial Cumene Process, modern drug development relies heavily on the Pd-catalyzed hydroxylation of aryl halides and the oxidative hydroxylation of arylboronic acids to access complex, substituted phenols.
This guide provides optimization protocols for both Medicinal Chemistry (Small Scale/High Complexity) and Process Chemistry (Scale-up/Safety) workflows.
Part 1: Critical Decision Matrix
Before optimizing
Figure 1: Decision matrix for selecting the appropriate phenol synthesis pathway based on starting material.
Part 2: Pd-Catalyzed Hydroxylation (Aryl Halides)
Context: Used for synthesizing complex pharmaceutical intermediates where functional group tolerance is critical.
The Optimization Logic
-
Temperature (
): The rate-determining step (RDS) is often the reductive elimination of the phenol from the Pd(II) center. This step has a high energy barrier.-
Low
(<60°C): Stalled catalytic cycle; accumulation of Pd(II) intermediates. -
High
(>120°C): Catalyst decomposition (Pd black precipitation) and ligand oxidation. -
Optimal Window:80°C – 100°C (Ligand dependent).
-
-
Reaction Time (
):-
Short
: Incomplete conversion. -
Long
: Risk of protodehalogenation (reduction of Ar-X to Ar-H) if the hydroxide source acts as a hydride donor or if solvent impurities interfere.
-
Standard Optimization Protocol
-
Catalyst System: Pd2(dba)3 (1-2 mol%) + Ligand (e.g., tBuBrettPhos or Biaryl Phosphines).
-
Base: KOH or CsOH (Nucleophile source).
-
Solvent: 1,4-Dioxane/H2O (miscibility is key for phase transfer).
Step-by-Step Optimization Workflow:
-
Screen 1 (Temperature): Run parallel reactions at 60°C, 80°C, and 100°C for 4 hours. Analyze by HPLC/UPLC.
-
Target: >90% conversion of Aryl Halide.[1]
-
-
Screen 2 (Time): Select best
. Sample reaction at 1h, 4h, 8h, 12h.-
Stop Condition: When Product/Byproduct ratio decreases (onset of decomposition).
-
Troubleshooting & FAQs (Pd-Catalysis)
Q: My reaction stalls at 60% conversion despite extending time to 24h. Increasing T causes Pd black formation.
-
Diagnosis: Catalyst death. The active Pd(0) species is unstable.
-
Fix: Do not just increase
.-
Add a second charge of catalyst (0.5 equiv of original load) at the 60% mark.
-
Switch Ligands: Move to a bulkier, more electron-rich phosphine (e.g., from XPhos to tBuBrettPhos) which stabilizes the Pd center at higher
[4].
-
Q: I see significant "reduced" product (Ar-H) instead of phenol (Ar-OH).
-
Diagnosis: Protodehalogenation. This competes with hydroxylation, especially at high
or long . -
Fix:
-
Lower Temperature: Decrease
by 10°C and extend . -
Solvent Quality: Ensure 1,4-dioxane is peroxide-free and anhydrous (water is added controllably). Excess peroxides can promote radical hydro-dehalogenation.
-
Part 3: Oxidative Hydroxylation (Arylboronic Acids)
Context: Rapid generation of phenols from boronic acids, often metal-free.[2]
The Optimization Logic
-
Temperature (
): This reaction is highly exothermic . -
Reaction Time (
): Extremely fast kinetics (often < 10 mins).-
Optimization: Focus on mixing efficiency rather than extending time.
-
Troubleshooting & FAQs (Boronic Acid Oxidation)
Q: The yield is high, but the product is dark/tarry.
-
Diagnosis: Over-oxidation to quinones/polymerization.
-
Fix:
-
Quench Immediately: Do not let the reaction stir "overnight." Quench with aqueous Na2S2O3 (thiosulfate) to destroy excess oxidant immediately after TLC indicates consumption of starting material [1, 6].
-
Reduce
: Run at 0°C initially, then warm to RT.
-
Part 4: Cumene Hydroperoxide Cleavage (Process Scale)
Context: The industrial standard (Hock Process). Relevant for researchers studying process safety or catalytic efficiency.[5]
The Optimization Logic
-
Temperature (
):-
Cleavage T:70°C – 90°C .
-
Safety Limit: >100°C risks thermal runaway (decomposition heat: ~180 kJ/mol) [8].
-
-
Reaction Time (
):-
Residence Time: Critical.[5][6] Modern optimization targets < 2 minutes .
-
Reasoning: Long residence times favor the dehydration of the byproduct dimethylbenzyl alcohol (DMBA) to alpha-methylstyrene (AMS), which then polymerizes to "tars" (dimers/heavies). Short time maximizes Phenol + AMS (recoverable) [11, 14].
-
Data Summary: Temperature Effects on Cumene Cleavage
| Temperature | Phenol Yield | Byproduct Profile | Risk Level |
| 60°C | 85-90% | Low AMS, High DMBA (incomplete) | Medium (CHP accumulation) |
| 80°C (Optimal) | 95-99% | High AMS (recoverable), Low Tars | Low (Controlled) |
| >100°C | <90% | High Tars/Dimers, Acetophenone | Critical (Runaway) |
Table 1: Impact of temperature on yield and safety in acid-catalyzed cleavage [3, 11].
Part 5: Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting logic flow for common yield-limiting issues in phenol synthesis.
References
-
Zhuang, D. et al. (2020). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc. 2
-
Anderson, K. et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. Journal of the American Chemical Society. 7
-
Weber, M. et al. (2020). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides. MDPI. 1
-
Buchwald, S. L. et al. (2014).[8] Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Journal of Organic Chemistry. 8
-
Al-Masum, M. et al. (2020).[9] Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols. Scientific Research Publishing. 9
-
Gogoi, P. et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. 10
-
Scribd. (2020). Production of Phenol From Cumene Reaction Kinetics Summary. 11
-
Chen, J. et al. (1998). Thermal Decomposition Kinetics of Cumene Hydroperoxide. ResearchGate. 12
-
ResearchGate. (2019). Optimization of reaction conditions for the hydroxylation of phenyl boronic acid. 13
-
ResearchGate. (2015). Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions. 14
-
Fulmer, J. et al. (1993). US5245090A - Two-stage cleavage of cumene hydroperoxide. Google Patents. 3
-
NTNU. (2003). Dynamic Simulation of the Cleavage Section in a Phenol Plant for Safety Analysis. 5
-
Organic Chemistry Portal. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. 15
-
Scribd. (2020).[16] Production of Phenol From Cumene Reaction Kinetics Summary. 11
-
NIH. (2006). Kinetics of acid-catalyzed cleavage of cumene hydroperoxide. 17
-
ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. 8
-
Thermo Fisher Scientific. (2024). FT-NIR Analysis of the Hock Process for the Production of Phenol and Acetone. 6
-
Organic Chemistry Portal. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. 15
-
WVU. (2024).[4][8] Material Balances Design Problem Cumene Production Background. 18
-
Wikipedia. (2024). Cumene process. 19
-
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. 20
-
YouTube. (2016). How to memorise Phenol Reactions, Reagents and Conditions - H2ChemHacks. 21
-
MLSU. (2024). Phenol reaction. 22
-
Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US5245090A - Two-stage cleavage of cumene hydroperoxide - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers [scirp.org]
- 10. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 17. Kinetics of acid-catalyzed cleavage of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 19. Cumene process - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. mlsu.ac.in [mlsu.ac.in]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Cyclopropyl-6-methylphenol Production
A Senior Application Scientist's Guide to Navigating Scale-Up Challenges
Welcome to the technical support center for the synthesis and scale-up of 2-Cyclopropyl-6-methylphenol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable intermediate from bench-scale discovery to larger-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate and overcome the challenges inherent in scaling up this unique molecule.
The synthesis of 2,6-disubstituted phenols like this compound is a non-trivial undertaking where issues of selectivity, thermal management, and purification become magnified at scale.[1][2] This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical problems you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis of this compound. Each entry details potential causes and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield in Grignard-Based Synthesis
You are attempting to synthesize the target molecule by reacting an appropriate ortho-substituted methylphenol derivative with cyclopropylmagnesium bromide, but the yield is significantly lower than expected or the reaction fails to proceed.
Potential Cause 1: Grignard Reagent Inactivity. The formation and reactivity of Grignard reagents are highly sensitive to atmospheric moisture and the quality of the magnesium source.[3][4] The cyclopropyl Grignard reagent itself can be challenging to prepare, with potential side reactions reducing the active reagent concentration.[5]
Solutions & Protocol:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed, anhydrous-grade bottle.
-
Magnesium Activation: The native magnesium oxide layer on the turnings can inhibit reaction initiation. Activate the magnesium in situ just before use.
-
Protocol: Magnesium Activation:
-
Place magnesium turnings in the reaction flask under an inert atmosphere.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
-
Gently warm the flask until the color of the iodine fades or bubbles are observed, indicating the exposure of fresh magnesium surface.
-
Cool to room temperature before adding the cyclopropyl bromide solution.
-
-
-
Controlled Addition: Add the solution of cyclopropyl bromide in anhydrous ether/THF dropwise to the activated magnesium. A common scale-up error is adding the halide too quickly, which can lead to a violent exotherm and side reactions.[4]
Potential Cause 2: Wurtz Coupling Side Reaction. A significant portion of your cyclopropyl bromide may be reacting with already-formed Grignard reagent or with another molecule of the bromide on the magnesium surface, leading to the formation of bicyclopropyl as a major byproduct.
Solutions:
-
Maintain Dilution: Do not use overly concentrated solutions of cyclopropyl bromide. Maintaining a higher dilution favors the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent. While some initial warming may be needed for initiation, the reaction is exothermic and should be cooled in an ice bath to maintain a gentle reflux.[7]
Issue 2: Poor Selectivity and Isomer Formation in Friedel-Crafts Alkylation
When attempting to directly alkylate o-cresol with a cyclopropylating agent (e.g., cyclopropanol or a cyclopropyl halide) and a Lewis acid catalyst, you observe significant formation of the para-substituted isomer (4-cyclopropyl-2-methylphenol) and/or di-substituted products.
Potential Cause: Insufficient Steric Hindrance and Catalyst Choice. Friedel-Crafts alkylation on phenols is governed by the directing effects of the hydroxyl and methyl groups. While the ortho-position is activated, the para-position is also electronically favorable and less sterically hindered, often leading to mixtures.[1] The choice of catalyst and reaction conditions heavily influences selectivity.[8]
Solutions:
-
Utilize Shape-Selective Catalysts: On an industrial scale, vapor-phase alkylation over solid acid catalysts is often preferred for its selectivity and ease of product separation.[8] Catalysts like γ-alumina or modified zeolites can provide steric hindrance within their pore structure, favoring alkylation at the less-encumbered ortho position relative to the methyl group.
-
Optimize Reaction Conditions: In liquid-phase reactions, experiment with bulkier Lewis acids and lower temperatures to increase the kinetic barrier for para-alkylation.
-
Process Flow for Selective Alkylation:
Caption: Vapor-phase alkylation workflow for enhanced selectivity.
Frequently Asked Questions (FAQs) on Scale-Up
Q1: What are the primary safety concerns when scaling up a Grignard reaction for this synthesis?
A: The primary concern is thermal runaway.[7] Grignard reactions are notoriously exothermic, and the risk increases significantly at scale due to the decrease in the surface-area-to-volume ratio, which hampers efficient heat dissipation.[2][9]
-
Key Hazards:
-
Runaway Reaction: A loss of control over the reaction kinetics can cause the solvent (ether or THF) to boil violently, potentially over-pressurizing the reactor and leading to a fire or explosion.[3][7]
-
Pyrophoric Reagents: While cyclopropylmagnesium bromide isn't typically pyrophoric, other Grignard reagents can be, and any spill of the flammable ether solvent poses a major fire risk.
-
Water Reactivity: Accidental contact with water is extremely dangerous, as it quenches the Grignard reagent in a highly exothermic reaction, generating flammable gases.[3]
-
-
Mitigation Strategies:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (RC1) studies at the lab scale to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal accumulation.[2]
-
Engineered Controls: Use reactors with appropriate cooling jackets, overhead condensers, and emergency quenching systems. Ensure the reactor is properly vented.
-
Controlled Addition: Employ automated dosing pumps for the slow, controlled addition of reagents. This is the most critical parameter for controlling heat evolution.[4]
-
Q2: My final product is off-color and fails purity specs. What are the likely impurities and how can I remove them at scale?
A: Off-color is often due to phenolic oxidation or trace metal impurities. The primary chemical impurities depend on the synthetic route but often include positional isomers or byproducts from side reactions.
-
Common Impurities & Purification Strategy:
| Impurity Type | Likely Source | Recommended Purification Method at Scale |
| Positional Isomers | Friedel-Crafts alkylation | Fractional distillation under reduced pressure.[8] The boiling points of isomers are often close, requiring a column with high theoretical plates. |
| Oxidation Products | Exposure of the phenol to air, especially at high temperatures or in the presence of base. | 1. Handle the product under an inert (N₂) atmosphere. 2. Purification via distillation.[10] 3. Consider adding a small amount of a reducing agent like sodium bisulfite during aqueous work-up. |
| Unreacted Starting Materials | Incomplete reaction | Distillation is the most common method.[11] |
| Catalyst Residues | (e.g., Palladium from Suzuki coupling) | Treatment with activated carbon, silica gel filtration, or specific metal scavengers. |
-
Troubleshooting Purification:
Caption: Decision tree for troubleshooting product purification.
Q3: Is a Suzuki-Miyaura coupling a viable alternative for large-scale production?
A: Yes, the Suzuki-Miyaura coupling is a powerful and widely used reaction in the pharmaceutical industry and is a viable, often preferred, alternative.[12] It involves coupling potassium cyclopropyltrifluoroborate or cyclopropylboronic acid with a 2-bromo-6-methylphenol derivative.[13]
-
Advantages at Scale:
-
High Selectivity: The coupling occurs specifically at the C-Br bond, eliminating the isomer issues seen with Friedel-Crafts reactions.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups.[13]
-
Well-Understood Mechanism: The catalytic cycle is well-documented, aiding in process optimization.[14]
-
-
Scale-Up Challenges:
-
Catalyst Cost & Removal: Palladium catalysts can be expensive. More importantly, residual palladium in the final product is strictly regulated in pharmaceuticals, requiring dedicated purification steps to remove it to ppm levels.
-
Reagent Stability: Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation upon storage.[13] Using more stable potassium cyclopropyltrifluoroborate salts is a common and effective strategy to overcome this.[13]
-
Base and Solvent Selection: The choice of base and solvent system is critical for efficient transmetalation and can impact reaction rates and impurity profiles. This needs to be optimized at the lab scale before moving to the plant.
-
References
-
ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved from [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
- Google Patents. (n.d.). EP0038377A1 - Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
-
ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]
-
PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Geo-Eco-Marina. (n.d.). Wasteless methods of phenol containing industrial waters purification. Retrieved from [Link]
- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
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National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
-
Google Patents. (n.d.). 1 PURIFICATION OF PHENOL. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Cyclopropyl-6-methylphenol and Other Alkylated Phenols for Drug Development
Abstract
Alkylated phenols are a cornerstone in medicinal chemistry, valued for their antioxidant, anesthetic, and antimicrobial properties. This guide provides an in-depth comparison of 2-Cyclopropyl-6-methylphenol, a molecule of growing interest, against established alkylated phenols: Propofol (2,6-diisopropylphenol), 2,6-Dimethylphenol, and Butylated Hydroxytoluene (BHT). We will explore how the unique structural attributes of each compound, particularly the strained cyclopropyl ring in our lead compound, influence their physicochemical properties, biological activities, and metabolic stability. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug development pipelines.
Introduction: The Strategic Value of Alkyl Substitution in Phenols
Phenolic compounds are broadly defined by a hydroxyl (-OH) group attached to an aromatic ring and are fundamental scaffolds in numerous therapeutic agents.[1] The strategic placement of alkyl groups, particularly at the ortho positions (C2 and C6) relative to the hydroxyl group, profoundly modulates the molecule's electronic and steric environment. This modification influences key pharmaceutical parameters including:
-
Antioxidant Potency: Hindered phenols are excellent radical scavengers.
-
Receptor Binding Affinity: The size and shape of alkyl groups dictate the fit into biological targets, such as the GABA-A receptor for anesthetics.[2]
-
Metabolic Stability: Bulky ortho-substituents can shield the hydroxyl group and the aromatic ring from metabolic enzymes, prolonging the compound's half-life.[3]
This guide focuses on This compound , a compound distinguished by its ortho-substituents: a small, electron-donating methyl group and a unique cyclopropyl group.[4] The cyclopropyl moiety is of particular interest in medicinal chemistry; its three-membered ring possesses significant angle strain and unique electronic properties, often enhancing metabolic stability and potency.[3][5]
We will compare it against three well-characterized alkylated phenols to provide a comprehensive performance landscape:
-
Propofol (2,6-diisopropylphenol): The "gold standard" intravenous anesthetic, known for its rapid onset and short duration of action.[6][7] Its activity is primarily mediated through positive modulation of GABA-A receptors.[8]
-
2,6-Dimethylphenol (2,6-DMP): A simpler analogue used as an industrial antioxidant and a monomer for high-performance polymers like poly(phenylene oxide) (PPO).[9] It serves as a baseline for understanding the effect of small, symmetric alkyl substitution.
-
Butylated Hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol): A widely used synthetic antioxidant in food, cosmetics, and industrial fluids, valued for its ability to prevent free radical-mediated oxidation.[10][11]
Comparative Analysis: Physicochemical Properties
The biological fate and activity of a drug are intimately linked to its physicochemical properties. Key differentiators for our selected phenols include lipophilicity (LogP) and acidity (pKa).
Causality Behind Experimental Choices:
-
LogP (Octanol-Water Partition Coefficient): This value is a critical predictor of a drug's ability to cross biological membranes, such as the blood-brain barrier. Higher LogP values indicate greater lipid solubility. For CNS-acting drugs like anesthetics, optimal lipophilicity is crucial for rapid onset.[12]
-
pKa: The acidity of the phenolic proton determines the ionization state of the molecule at physiological pH. The phenolate form is more water-soluble, while the neutral form is more lipophilic and better able to cross membranes. The pKa is influenced by the electronic effects of the substituents on the aromatic ring.[13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Key Structural Features |
| This compound | C₁₀H₁₂O | 148.20 | 2.8[14] | 10.52[15] | Asymmetric ortho-substitution with a strained cyclopropyl ring. |
| Propofol | C₁₂H₁₈O | 178.27 | 3.83 | 11.0[16] | Symmetric, bulky isopropyl groups providing significant steric hindrance. |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.17 | 2.30 | 10.6 | Symmetric, small methyl groups with minimal steric bulk. |
| BHT | C₁₅H₂₄O | 220.35 | 5.11 | ~11.4 | Highly hindered with two tert-butyl groups; para-methyl group. |
Interpretation of Data:
-
This compound exhibits moderate lipophilicity, suggesting it can readily cross cell membranes. Its pKa is in the typical range for alkylated phenols, indicating that it will be predominantly in its neutral, lipophilic form at physiological pH.[4][15]
-
Propofol's higher LogP is consistent with its rapid penetration of the blood-brain barrier, contributing to its fast onset of action as an anesthetic.[8]
-
2,6-Dimethylphenol is the least lipophilic of the group.
-
BHT is highly lipophilic, which contributes to its efficacy in fatty foods and oils.[17]
Comparative Analysis: Biological Activity & Performance
Antioxidant Capacity
The primary mechanism of antioxidant activity for hindered phenols is their ability to donate the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the ortho-alkyl groups, preventing it from initiating further radical chain reactions.[18][[“]]
Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method for determining the radical scavenging activity of compounds.[20][21] It measures the decrease in absorbance of the purple DPPH radical as it is reduced by an antioxidant. The result is often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals), with lower values indicating higher antioxidant potency.
Anesthetic Potential
The anesthetic properties of alkylated phenols are strongly linked to their interaction with GABA-A receptors in the central nervous system.[6]
-
Propofol is the benchmark, acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effect of the neurotransmitter GABA, leading to sedation and anesthesia.[8] The two ortho-isopropyl groups are critical for this activity.[7]
-
This compound's structural similarity to propofol suggests it may also possess anesthetic or sedative properties. The cyclopropyl group, while smaller than an isopropyl group, imposes a rigid conformation that could be favorable for receptor binding.[3][4] In drug discovery, the cyclopropyl moiety is often used to provide conformational constraint and enhance potency.[3][5] Further investigation into its activity at the GABA-A receptor is warranted.
-
2,6-Dimethylphenol and BHT are not used as anesthetics. Their substituent sizes and overall physicochemical properties are not optimized for effective interaction with the GABA-A receptor target in the same manner as propofol.
Metabolic Stability
Metabolic stability is a crucial parameter in drug design, determining a compound's duration of action and potential for generating toxic metabolites. Phenols are typically metabolized in the liver via glucuronide and sulfate conjugation of the hydroxyl group.[16]
Causality Behind Experimental Choices: In vitro metabolic stability assays using human liver microsomes (HLMs) are the industry standard for early-stage drug assessment.[23] These assays contain a pool of key drug-metabolizing enzymes (e.g., Cytochrome P450s, UGTs). By incubating the compound with HLMs and necessary cofactors, one can measure the rate of its disappearance over time to predict its metabolic clearance in the body.[24]
-
The steric hindrance provided by ortho-alkyl groups is a key strategy for improving metabolic stability. The bulky groups physically block access of metabolizing enzymes to the hydroxyl group.[3]
-
BHT and Propofol , with their large di-ortho substituents (tert-butyl and isopropyl, respectively), are significantly more resistant to metabolism than less hindered phenols.
-
The cyclopropyl group in This compound is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This suggests that it may have a favorable metabolic profile compared to phenols with smaller substituents like 2,6-Dimethylphenol.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.
Protocol: Comparative Antioxidant Activity via DPPH Assay
This protocol details a standardized method for comparing the radical scavenging activity of the phenolic compounds.
Diagram: DPPH Radical Scavenging Assay Workflow
Caption: Workflow for determining antioxidant IC₅₀ values using the DPPH assay.
Methodology:
-
Reagent Preparation:
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Propofol, 2,6-Dimethylphenol, and BHT in ethanol.
-
Trolox Standard: Prepare a 10 mM stock solution of Trolox (a water-soluble vitamin E analog) in ethanol. This will serve as the positive control.
-
DPPH Working Solution: Dissolve DPPH reagent in ethanol to achieve an absorbance of ~1.0 at 517 nm.[25] This solution is light-sensitive and should be freshly prepared and kept in the dark.[20]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and Trolox standard in ethanol directly in the microplate wells (e.g., ranging from 1 µM to 1000 µM).
-
Add 100 µL of the DPPH working solution to each well.[25]
-
For the blank (negative control), add ethanol instead of a test compound.
-
Incubate the plate for 30 minutes at room temperature in the dark.[25]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, from the dose-response curve.
-
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for assessing the susceptibility of the phenols to metabolism by liver enzymes.
Methodology:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare an incubation mixture containing:
-
Human Liver Microsomes (HLMs) (e.g., 0.5 mg/mL final concentration).
-
Phosphate buffer (pH 7.4).
-
Test compound (e.g., 1 µM final concentration).
-
-
-
Reaction Initiation:
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).
-
Negative Control: A parallel incubation is run without the NADPH cofactor to control for non-enzymatic degradation.[23]
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Discussion & Future Perspectives
This comparative guide establishes a framework for evaluating this compound within the broader class of alkylated phenols.
-
Summary of Findings: The unique combination of a methyl and a cyclopropyl group on the this compound scaffold presents a compelling profile. Its moderate lipophilicity and predicted pKa are well-suited for biological applications. Structurally, it holds promise for potent antioxidant activity and enhanced metabolic stability, a key advantage in drug design conferred by the cyclopropyl ring.[3][5]
-
Comparative Positioning:
-
vs. Propofol: While propofol remains the standard for intravenous anesthesia, this compound's structure merits investigation for similar CNS activities, potentially with a differentiated metabolic or safety profile.
-
vs. 2,6-Dimethylphenol: this compound is expected to show superior antioxidant capacity and metabolic stability due to the unique electronic and steric properties of the cyclopropyl group.[3]
-
vs. BHT: While BHT is an effective antioxidant, its applications are limited by safety concerns at high doses. This compound could represent a novel antioxidant scaffold with a potentially different safety and efficacy profile for pharmaceutical applications.
-
-
Future Research Directions:
-
Quantitative Biological Testing: The immediate next step is to perform the described DPPH and metabolic stability assays to generate quantitative, comparative data.
-
GABA-A Receptor Binding Assays: To explore its anesthetic potential, in vitro binding and electrophysiology studies on GABA-A receptor subtypes are essential.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models to assess efficacy and safety.
-
Toxicity Profiling: Comprehensive toxicological screening is necessary to establish a safety profile for any new chemical entity intended for therapeutic use.[26]
-
By systematically evaluating these parameters, researchers can fully elucidate the therapeutic potential of this compound and its standing relative to other critical alkylated phenols in the field of drug development.
References
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PlumX. THE ANTIOXIDANT POTENTIAL OF PROPOFOL (2,6-DIISOPROPYLPHENOL). [Link]
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MDPI. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. [Link]
-
Wikipedia. 2,6-Xylenol. [Link]
-
ResearchGate. (2016). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
-
ProQuest. (2000). Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. [Link]
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National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. [Link]
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ResearchGate. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]
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Wikipedia. Butylated hydroxytoluene. [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
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Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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PubMed. (1985). Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. [Link]
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ACS Publications. (2021). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. [Link]
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Wikipedia. Propofol. [Link]
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National Institutes of Health. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. [Link]
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Royal Society of Chemistry: Education. (2010). Phenols in medicine. [Link]
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PubMed Central. (2023). Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. [Link]
-
PubMed Central. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. [Link]
-
PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]
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Wikipedia. Phenol. [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
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OpenAnesthesia. (2023). Propofol. [Link]
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Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]
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ResearchGate. (2015). pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin. [Link]
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MDPI. (2022). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. [Link]
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PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed Central. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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SciSpace. (2002). Absolute pKa determinations for substituted phenols. [Link]
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MDPI. (2021). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
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Van Horn, Metz & Co. Inc. (2023). How is BHT Used in Lubricants?. [Link]
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National Institutes of Health. (2010). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
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ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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PubMed. (2019). In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. [Link]
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National Institutes of Health. 2-[1-(2-Hydroxyphenyl)cyclopropyl]-6-methylphenol. [Link]
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A Technical Guide to Alternatives for 2-Cyclopropyl-6-methylphenol in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
For researchers and professionals in the agrochemical industry, the relentless pursuit of novel, effective, and environmentally sound herbicides is a paramount objective. The molecular scaffold of an active compound is a critical determinant of its biological efficacy, selectivity, and toxicological profile. In the landscape of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides, a significant class of weed management agents, the choice of the initial phenolic or heterocyclic building block is a pivotal step in the synthesis pathway. This guide provides an in-depth comparison of alternatives to 2-Cyclopropyl-6-methylphenol, a potential precursor for PPO inhibitors, supported by experimental insights and methodologies.
The Central Role of the Phenolic Moiety in PPO Inhibitors
Protoporphyrinogen Oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive species cause rapid lipid peroxidation and membrane damage, resulting in the death of susceptible plant cells.
The general structure of many PPO-inhibiting herbicides features a central, often substituted, phenyl ring linked to a heterocyclic system. The nature and substitution pattern of this "phenolic" (or aniline-derived) core are crucial for the molecule's ability to bind to the active site of the PPO enzyme, thereby influencing its herbicidal activity and selectivity. While this compound represents a viable, albeit less documented, starting material, a diverse array of alternative phenolic and aniline precursors are employed in the synthesis of commercially significant PPO inhibitors.
Comparative Analysis of Precursor Alternatives
The selection of an alternative to this compound is driven by several factors, including the desired herbicidal spectrum, crop selectivity, synthetic accessibility, and the potential to overcome weed resistance. This section explores several classes of alternative precursors and the resulting herbicides.
Halogenated and Trifluoromethylated Anilines and Phenols
A prominent strategy in the design of PPO inhibitors involves the use of aniline or phenol rings bearing halogen and trifluoromethyl substituents. These groups significantly influence the electronic properties and binding affinity of the final herbicide molecule.
Key Alternatives:
-
2-Chloro-5-(trifluoromethyl)aniline: This precursor is a key starting material for the synthesis of Pyraflufen-ethyl . The presence of both chlorine and a trifluoromethyl group on the aniline ring is critical for its herbicidal efficacy.
-
2-Chloro-4-fluoro-5-aminobenzoic acid: This aniline derivative is a cornerstone in the synthesis of Saflufenacil . The specific arrangement of the chloro, fluoro, and amino groups, along with the carboxylic acid moiety, directs the subsequent chemical transformations to build the final complex herbicide.
-
2-Chloro-5-fluorobenzoic acid: This precursor is utilized in the synthesis of Butafenacil . The substitution pattern on the benzoic acid ring dictates the reactivity and ultimate structure of the herbicide.
Performance Insights:
Herbicides derived from these precursors, such as Pyraflufen-ethyl, Saflufenacil, and Butafenacil, are known for their potent, broad-spectrum control of broadleaf weeds. The trifluoromethyl group often enhances the herbicidal activity. The specific halogen substitution pattern plays a crucial role in determining crop selectivity. For instance, the substitution pattern in Saflufenacil contributes to its utility in corn and soybean.
Table 1: Comparison of Herbicides Derived from Alternative Precursors
| Herbicide | Precursor Example | Key Structural Features of Precursor | Resulting Herbicide Class | Primary Weed Target |
| Pyraflufen-ethyl | 2-Chloro-5-(trifluoromethyl)aniline | Chloro and trifluoromethyl substituted aniline | Phenylpyrazole | Broadleaf weeds |
| Saflufenacil | 2-Chloro-4-fluoro-5-aminobenzoic acid | Chloro, fluoro, and amino substituted benzoic acid | Pyrimidinedione | Broadleaf weeds |
| Butafenacil | 2-Chloro-5-fluorobenzoic acid | Chloro and fluoro substituted benzoic acid | Pyrimidinedione | Broadleaf and some grass weeds |
| Tiafenacil | Not explicitly detailed, but involves a substituted uracil core and a chlorofluorophenyl moiety. | Chloro and fluoro substituted phenyl group | Uracil-based | Broad-spectrum weed control |
Substituted Uracils and Other Heterocycles
In some synthetic strategies, the core aromatic ring is part of a more complex heterocyclic system from the outset.
Key Alternatives:
-
Substituted Uracils: These are fundamental building blocks for herbicides like Tiafenacil . The synthesis involves the construction of the uracil ring system, which is then further functionalized.
Performance Insights:
Uracil-based PPO inhibitors like Tiafenacil exhibit potent and broad-spectrum herbicidal activity. The intricate structure of the uracil core allows for multiple points of modification to fine-tune the compound's properties.
Experimental Methodologies
To provide a practical context for the comparison of these precursors, this section outlines generalized and specific synthesis protocols.
General Synthesis Pathway for Phenylpyrazole PPO Inhibitors
The synthesis of phenylpyrazole-type PPO inhibitors often involves the condensation of a substituted phenylhydrazine with a β-ketoester, followed by further modifications. The choice of the initial substituted aniline or phenol determines the substitution pattern on the final phenylpyrazole ring.
Caption: Generalized synthesis of phenylpyrazole PPO inhibitors.
Detailed Synthesis Protocol: Preparation of Saflufenacil
The synthesis of Saflufenacil, as described in patent literature, involves the reaction of a substituted aniline with an oxazinone to form the core structure.
Step 1: Formation of the Pyrimidinedione Ring System
The synthesis begins with the reaction between 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one.
-
Reactants: 2-chloro-4-fluoro-5-aminobenzoic acid, 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one.
-
Solvent: Acetic acid.
-
Conditions: The reactants are heated in acetic acid.
-
Outcome: This reaction constructs the core ring systems of Saflufenacil with high yield.
Step 2: Subsequent Functionalization
The intermediate from Step 1 undergoes further standard chemical transformations to introduce the final functional groups and generate the Saflufenacil molecule.
A Comparative Guide to Phenol Alkylation: Mechanisms, Catalysts, and Process Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of Phenol Alkylation
Alkylated phenols are cornerstone molecules in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, from pharmaceuticals like aspirin to polymers, surfactants, and antioxidants.[1] The introduction of an alkyl group onto the phenol scaffold dramatically alters its physical and chemical properties, enabling the fine-tuning of molecules for specific applications.[1]
However, the alkylation of phenol is not without its complexities. The phenol molecule presents multiple reactive sites, leading to significant challenges in controlling the reaction's outcome. Key among these challenges are:
-
Regioselectivity: The alkyl group can add to the ortho or para positions of the aromatic ring, and achieving high selectivity for a single isomer is often a primary objective.[2]
-
C- vs. O-Alkylation: The phenolate anion, a common intermediate, is an ambident nucleophile, meaning it can be alkylated at either the carbon of the aromatic ring (C-alkylation) or the oxygen atom of the hydroxyl group (O-alkylation), leading to the formation of alkylphenols or aryl ethers, respectively.[3]
-
Polyalkylation: The introduction of one alkyl group can activate the aromatic ring, making it more susceptible to further alkylation, resulting in di- or even tri-substituted products.[4]
This guide provides a comparative study of the primary reaction mechanisms governing phenol alkylation. We will delve into the intricacies of classical Friedel-Crafts alkylation, the nuanced behavior of the phenolate anion, the advantages of modern zeolite-catalyzed systems, and the elegant specificity of the Claisen rearrangement. Through a detailed examination of these pathways, supported by mechanistic diagrams and comparative data, this document aims to equip researchers with the knowledge to make informed decisions in the synthesis of targeted alkylated phenols.
The Classical Approach: Friedel-Crafts Alkylation
One of the most established methods for forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts alkylation.[5] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation from an alkyl halide or an alkene.[6]
Mechanism
The reaction proceeds through a series of well-defined steps:
-
Generation of the Electrophile: The Lewis acid activates the alkylating agent to form a highly reactive carbocation.[6]
-
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[7]
However, a significant complication arises with phenol. The lone pair of electrons on the phenolic oxygen can form a coordinate bond with the Lewis acid catalyst, effectively deactivating it.[8] This interaction can hinder the desired C-alkylation pathway.
Caption: Mechanism of Friedel-Crafts Alkylation of Phenol.
Controlling Factors and Limitations
-
Carbocation Rearrangements: Primary and secondary alkyl groups are prone to rearrangement to more stable carbocations, leading to a mixture of products.[7]
-
Polyalkylation: The newly introduced alkyl group is an activating group, making the product more reactive than the starting material and often resulting in over-alkylation.[4]
-
Poor Regioselectivity: The reaction typically yields a mixture of ortho and para isomers, with the para product often favored due to reduced steric hindrance.[2]
-
Catalyst and Environmental Issues: Traditional Lewis acid catalysts are used in stoichiometric amounts and are difficult to recover and recycle, leading to significant waste streams.[9]
The Ambident Nucleophile: Alkylation of the Phenolate Anion
Treating phenol with a base generates the phenolate anion, a powerful nucleophile. This anion is ambident, with two nucleophilic centers: the oxygen atom and the carbon atoms of the aromatic ring (predominantly the ortho and para positions due to resonance).[3] This duality leads to a competition between O-alkylation (ether formation) and C-alkylation (alkylphenol formation).[3]
Mechanism
-
Phenolate Formation: A base removes the acidic proton from the hydroxyl group to form the phenolate anion.
-
Nucleophilic Attack: The phenolate anion then attacks the alkylating agent (typically an alkyl halide).
-
O-Alkylation: The negatively charged oxygen atom attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form an aryl ether.[3]
-
C-Alkylation: A resonance form of the phenolate, with the negative charge on the ring, attacks the alkyl halide. This disrupts the aromaticity, which is then restored by tautomerization to form the C-alkylated phenol.[3]
-
The outcome of this competition is heavily influenced by the reaction conditions, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. The harder oxygen nucleophile tends to react with harder electrophiles, while the softer carbon nucleophile reacts with softer electrophiles.[10]
Caption: Competing O- and C-alkylation pathways of the phenolate anion.
Controlling Selectivity
-
Solvent: Protic solvents (e.g., water, ethanol) can solvate the phenolate oxygen through hydrogen bonding, sterically hindering O-alkylation and thus favoring C-alkylation.[3] Aprotic solvents (e.g., DMF, DMSO) leave the oxygen atom more exposed, promoting O-alkylation.[3]
-
Temperature: Higher temperatures often favor the thermodynamically more stable C-alkylated product.
-
Counter-ion: The nature of the cation associated with the phenolate can influence the reaction outcome.
Green and Shape-Selective Catalysis: Zeolite-Mediated Alkylation
In the quest for more sustainable and selective chemical processes, solid acid catalysts, particularly zeolites, have emerged as a powerful alternative to traditional Lewis acids.[11] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering shape selectivity and catalyst reusability.[9]
Mechanism
The alkylation of phenol over zeolites typically occurs at the Brønsted acid sites within the catalyst's pores.
-
With Alkenes: The alkene is protonated by a Brønsted acid site to form a carbocation, which then alkylates the phenol molecule.[12]
-
With Alcohols: In situ solid-state NMR studies have provided strong evidence that when alcohols are used as alkylating agents, they first undergo dehydration on the acid sites to form an alkene.[12][13] This alkene then acts as the true alkylating agent. The direct intramolecular rearrangement of an initially formed O-alkylated product (aryl ether) is not considered a major pathway for C-alkylation in zeolites.[12][13]
The confined environment of the zeolite pores plays a crucial role in controlling the regioselectivity of the reaction.
Caption: Zeolite-catalyzed phenol alkylation with alkenes and alcohols.
Advantages and Performance
-
High Para-Selectivity: The steric constraints imposed by the zeolite pores often favor the formation of the less bulky para isomer.
-
Catalyst Reusability: As heterogeneous catalysts, zeolites can be easily separated from the reaction mixture and reused, reducing waste and operational costs.
-
Environmental Benefits: Zeolites are non-corrosive and eliminate the need for hazardous and polluting Lewis acids.
-
Tunable Selectivity: The product distribution can be influenced by modifying the zeolite's pore size, acidity, and reaction conditions.
The Intramolecular Pathway: The Claisen Rearrangement
The Claisen rearrangement is a powerful and highly selective method for the ortho-alkylation of phenols.[14] It is a[5][5]-sigmatropic rearrangement, a type of pericyclic reaction, that involves the intramolecular rearrangement of an allyl phenyl ether upon heating.[14][15]
Mechanism
The reaction proceeds through a concerted, cyclic transition state.
-
Prerequisite: The starting material must be an allyl phenyl ether, which can be synthesized via O-alkylation of a phenolate with an allyl halide (a specific case of the Williamson ether synthesis).[16]
-
[5][5]-Sigmatropic Rearrangement: Upon heating, the allyl phenyl ether undergoes a concerted rearrangement through a six-membered cyclic transition state.[14] This involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[14]
-
Tautomerization: This rearrangement initially forms a non-aromatic dienone intermediate, which quickly tautomerizes to the more stable ortho-allylphenol, thereby restoring the aromaticity of the ring.[14]
Caption: The concerted mechanism of the Claisen Rearrangement.
Key Features and Applications
-
High Ortho-Selectivity: The Claisen rearrangement is a premier method for the synthesis of ortho-alkylated phenols with high predictability and selectivity.[17]
-
Concerted Mechanism: The reaction's concerted nature avoids the formation of discrete carbocationic intermediates, thus preventing rearrangements.
-
Synthetic Utility: It is a valuable tool in natural product synthesis and the construction of complex phenolic structures.
Comparative Analysis and Data Summary
The choice of an appropriate phenol alkylation method depends on the desired product, the required selectivity, and considerations of process sustainability. Each of the discussed mechanisms offers a unique set of advantages and disadvantages.
Qualitative Comparison:
-
Friedel-Crafts Alkylation: A versatile but often unselective method plagued by polyalkylation and catalyst-related environmental issues. It is generally less favored for fine chemical synthesis where high purity is required.
-
Phenolate Alkylation: Offers a route to both C- and O-alkylated products, with selectivity being highly dependent on tunable reaction conditions. This method provides greater control than the classical Friedel-Crafts approach.
-
Zeolite Catalysis: Represents a significant advancement in "green chemistry," providing high para-selectivity, catalyst reusability, and reduced environmental impact. It is particularly well-suited for industrial-scale production of specific isomers.
-
Claisen Rearrangement: An elegant and highly specific method for the synthesis of ortho-allylphenols. Its primary limitation is the requirement of an allyl phenyl ether as the starting material.
Quantitative Comparison of Phenol Alkylation Methods
| Feature | Friedel-Crafts Alkylation | Phenolate Alkylation (C-Alkylation) | Zeolite-Catalyzed Alkylation | Claisen Rearrangement |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Base (e.g., NaOH, K₂CO₃) | Solid Acids (e.g., H-BEA, H-ZSM-5) | Thermal or Lewis Acid |
| Typical Alkylating Agent | Alkyl Halides, Alkenes | Alkyl Halides | Alkenes, Alcohols | Allyl Halide (for precursor) |
| Selectivity Control | Poor (mixtures of o/p, polyalkylation) | Moderate to Good (solvent, temp. dependent) | High (shape-selective for para) | Excellent (ortho-selective) |
| Key Intermediate | Carbocation | Phenolate Anion | Carbocation (in pore) | Cyclic Transition State |
| Catalyst Reusability | No | Not applicable | Yes | Not applicable/Yes (for Lewis acid) |
| Environmental Impact | High (corrosive, waste) | Moderate (base, solvent waste) | Low | Low to Moderate |
| Primary Product(s) | Mixture of o/p-alkylphenols | C- and O-alkylated products | Predominantly p-alkylphenol | o-Allylphenol |
Conclusion and Future Outlook
The alkylation of phenol is a fundamental transformation in organic synthesis, and a deep understanding of the underlying reaction mechanisms is paramount for controlling the outcome. The classical Friedel-Crafts reaction, while historically significant, is often superseded by more selective and sustainable methods. The manipulation of phenolate reactivity and the application of shape-selective zeolite catalysts offer powerful strategies for directing alkylation to the desired position. For the specific synthesis of ortho-allylphenols, the Claisen rearrangement remains an unparalleled tool.
The field continues to evolve, with ongoing research into novel catalytic systems. Ionic liquids, for instance, are being explored as recyclable catalysts and reaction media for phenol alkylation, showing promise for high conversions and selectivities.[18][19] The development of dual catalytic systems, combining metal and Lewis acid catalysts, is also opening new avenues for regioselective ortho-alkylation under milder conditions.[20] As the demand for complex, functionalized molecules grows, so too will the need for innovative and highly selective methods for phenol alkylation, pushing the boundaries of catalytic science and process efficiency.
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Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Available at: [Link]
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Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
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Friedel-Crafts Alkylation - Organic Chemistry Portal. Available at: [Link]
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What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]
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Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]
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Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]
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Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]
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18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. Available at: [Link]
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Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
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Chloroindate(III) ionic liquids as catalysts for alkylation of phenols and catechol with alkenes | Request PDF - ResearchGate. Available at: [Link]
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Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]
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What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | ChemRxiv. Available at: [Link]
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Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds. Available at: [Link]
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ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS - Catalysis in Green Chemistry and Engineering, Volume 6, 2023, Issue 1 - Begell Digital Library. Available at: [Link]
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Catalysis in Ionic Liquids | Chemical Reviews - ACS Publications. Available at: [Link]
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Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.⁷⁹ - ResearchGate. Available at: [Link]
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Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET - YouTube. Available at: [Link]
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Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. - ResearchGate. Available at: [Link]
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Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides - RSC Publishing. Available at: [Link]
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Safety Operating Guide
2-Cyclopropyl-6-methylphenol proper disposal procedures
This guide outlines the definitive operational protocol for the disposal of 2-Cyclopropyl-6-methylphenol (CAS: 499236-68-9).[1] It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded procedures.
PART 1: CORE DIRECTIVE & HAZARD PROFILE
Executive Summary
This compound is a substituted phenol intermediate used primarily in pharmaceutical synthesis.[1] Unlike simple phenol, it possesses a lipophilic cyclopropyl group, altering its permeation and environmental persistence profile.
Operational Status: HAZARDOUS CHEMICAL WASTE. Disposal Method: High-temperature incineration via an approved waste vendor. Critical Restriction: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can compromise municipal water treatment biology.
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 499236-68-9 |
| Molecular Formula | C₁₀H₁₂O |
| Appearance | Colorless to light yellow liquid |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol) |
| Boiling Point | ~186°C (Predicted) |
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | Cat.[1][2][3][4][5] 4 | H302: Harmful if swallowed.[1][2][5] |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][4][6][7] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2][6] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2][6] |
PART 2: PRE-DISPOSAL PROTOCOL (The "Why" & "How")
1. Chemical Segregation Logic
Proper segregation is the first line of defense against laboratory accidents. Phenolic compounds are weak acids and reducing agents.
-
Incompatibility: You must isolate this compound from oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[1]
-
The Mechanism of Danger: Mixing phenols with strong oxidizers can lead to uncontrolled exothermic reactions, potentially generating explosive quinones or ring-cleavage products.
-
Storage: Store in a cool, dry place away from light. Use secondary containment to capture potential leaks.
2. Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photo-oxidation).[1]
-
Venting: Use standard screw-top caps. Vented caps are generally not required unless the waste mixture is actively off-gassing, which this compound alone does not do.
-
Labeling: The container must be labeled "Hazardous Waste" immediately upon the first addition of waste.
PART 3: DISPOSAL WORKFLOW
Step-by-Step Disposal Procedure
Step 1: Preparation Don appropriate PPE: Nitrile gloves (double-gloving recommended for concentrated stock), lab coat, and safety glasses. Work inside a chemical fume hood to mitigate inhalation of vapors.[8]
Step 2: Collection
-
Liquid Waste: Pour the chemical into the designated "Organic Waste" container.
-
Note: If the waste contains halogenated solvents (e.g., DCM, Chloroform), use the "Halogenated Organic" stream. If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), use the "Non-Halogenated Organic" stream.
-
-
Solid Waste: Contaminated pipette tips, wipes, and weighing boats must be placed in a sealed hazardous waste bag or a wide-mouth jar labeled for solid debris. Do not place in regular trash.
Step 3: Decontamination of Glassware Rinse empty reagent bottles with a small volume of acetone or ethanol. Collect this rinseate into the organic waste container. Triple-rinsed containers can then be defaced and discarded in glass recycling (verify local policy).
Step 4: Final Labeling & Pickup Ensure the waste tag includes:
-
Full Chemical Name: "this compound" (No abbreviations).
Step 5: Hand-off Schedule a pickup with your facility's EH&S (Environmental Health & Safety) department or licensed hazardous waste contractor.
Disposal Decision Tree
Figure 1: Decision logic for assigning the correct waste stream based on solvent composition.[1]
PART 4: SPILL MANAGEMENT & EMERGENCY RESPONSE
In the event of a spill, immediate action determines the safety outcome.
Minor Spill (< 100 mL):
-
Alert: Notify nearby personnel.
-
PPE: Ensure gloves and goggles are on.
-
Contain: Use an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use paper towels if the substance is hot or mixed with oxidizers, though for ambient spills, they are acceptable if immediately bagged.
-
Clean: Scoop absorbed material into a hazardous waste bag. Scrub the area with soap and water.[6]
-
Dispose: Label the bag as hazardous waste containing this compound.
Major Spill (> 100 mL or outside fume hood):
-
Evacuate: Clear the area immediately.
-
Isolate: Close doors to the lab.
-
Call: Contact EH&S or Emergency Services. Do not attempt to clean up without respiratory protection (respirator fit-testing required).
Spill Response Workflow
Figure 2: Triage protocol for laboratory spills.
PART 5: REGULATORY COMPLIANCE (RCRA)[1][2]
While This compound is not explicitly listed on the EPA's "P" or "U" lists (unlike parent Phenol, U188), it is regulated as a characteristic hazardous waste due to its toxicity and potential flammability (depending on the solvent carrier).[1]
-
Waste Code Assignment:
-
If pure or in non-flammable solvent: Classify based on toxicity (State regulated).
-
If in flammable solvent (Flash point < 60°C): D001 (Ignitable).
-
Best Practice: Most institutions manage all organic chemical waste under a broad "Hazardous Waste" profile that covers incineration requirements.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22939951, this compound.[1] Retrieved from [Link][1]
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U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Yale Environmental Health & Safety (2023). Phenol Standard Operating Procedure. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-Cyclopropyl-6-methylphenol
Disclaimer: An official Safety Data Sheet (SDS) for 2-Cyclopropyl-6-methylphenol was not located. The following guidance is based on the hazardous properties of structurally similar substituted phenols. It is imperative to treat this compound with the same precautions as related hazardous compounds.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, the following protocols are designed to ensure procedural accuracy and promote a culture of safety within the laboratory.
Hazard Identification and Risk Assessment
This compound is an organic compound featuring a cyclopropyl and a methyl group attached to a phenol structure.[1] While specific toxicological data for this compound is limited, analogous substituted phenols exhibit a range of hazards. Structurally similar compounds are known to be harmful if swallowed, cause skin corrosion or irritation, and pose a risk of serious eye damage.[2][3][4] Therefore, a thorough risk assessment is mandatory before commencing any work with this chemical.
Anticipated Hazards:
-
Acute Oral Toxicity: May be harmful or toxic if swallowed.[2][3]
-
Skin Corrosion/Irritation: Expected to be corrosive or irritating upon skin contact.[2][3][5] Phenols can be rapidly absorbed through the skin.[3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2][3][5]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
A stringent PPE protocol is the foundation of safe handling. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (Nitrile, double-gloved) | Lab coat | Work in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (Neoprene or Butyl rubber over Nitrile) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Experimental Use | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (Butyl rubber) | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridge |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Work in a certified chemical fume hood |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimize exposure risk. The following diagram illustrates the procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets of structurally similar compounds like 2-tert-Butyl-6-methylphenol and o-Cresol.[2][3]
-
Ensure that the chemical fume hood has a current certification and is functioning correctly.
-
Verify the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.
-
Don the appropriate PPE as specified in the table above. For any transfer of the material, chemical safety goggles are mandatory.[7]
-
-
Execution:
-
Conduct all work involving open containers of this compound inside a chemical fume hood to minimize inhalation exposure.[6]
-
Keep containers tightly sealed when not in immediate use.
-
When transferring the substance, do so carefully to avoid splashing or creating aerosols.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7]
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a separate, compatible, and labeled container.
-
Institutional Procedures: All chemical waste must be disposed of in accordance with your institution's hazardous waste management program.[6] Do not pour this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[4]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-tert-Butyl-6-methylphenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, April 11). Methylphenols (Cresols): Human health tier II assessment. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
